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  • Product: 4-Bromo-2,5-dichlorophenyl diethyl phosphate
  • CAS: 4855-63-4

Core Science & Biosynthesis

Foundational

4-Bromo-2,5-dichlorophenyl diethyl phosphate mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-Bromo-2,5-dichlorophenyl diethyl phosphate Abstract This technical guide provides a comprehensive overview of the putative in vitro mechanism of action...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-Bromo-2,5-dichlorophenyl diethyl phosphate

Abstract

This technical guide provides a comprehensive overview of the putative in vitro mechanism of action of 4-Bromo-2,5-dichlorophenyl diethyl phosphate. As a member of the organophosphate (OP) class of compounds, its primary mode of action is inferred to be the irreversible inhibition of acetylcholinesterase (AChE). This guide delves into the core biochemical interactions, and further explores secondary mechanisms such as cytotoxicity and the induction of oxidative stress, which are characteristic of organophosphates. Detailed experimental protocols for key in vitro assays are provided, alongside data presentation formats and visualizations to facilitate a deeper understanding for researchers, scientists, and drug development professionals. All claims and protocols are grounded in authoritative scientific literature on structurally related organophosphate compounds.

Introduction and Inferred Primary Mechanism

4-Bromo-2,5-dichlorophenyl diethyl phosphate belongs to the organophosphate class of chemical compounds. While specific in vitro studies on this particular molecule are not extensively documented in publicly available literature, its mechanism of action can be confidently inferred from the vast body of research on structurally analogous organophosphates.[1][2] The primary and most well-documented mechanism of action for organophosphates is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), a process essential for terminating nerve impulses.[1]

Organophosphates act as irreversible inhibitors of AChE.[3] The phosphorus atom of the organophosphate is electrophilic and reacts with a serine hydroxyl group within the active site of the AChE enzyme.[4] This reaction results in the formation of a stable, phosphorylated enzyme that is functionally inactive.[4][5] The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[2]

Core Directive: Unraveling the In Vitro Effects

This guide is structured to provide a logical and experimentally-driven exploration of the in vitro mechanism of action of 4-Bromo-2,5-dichlorophenyl diethyl phosphate. We will first examine the primary mechanism of AChE inhibition, followed by an investigation of secondary effects including cytotoxicity and oxidative stress. For each potential mechanism, detailed experimental protocols are provided to enable researchers to validate these hypotheses in their own laboratories.

Acetylcholinesterase Inhibition: The Primary Target

The interaction between an organophosphate and AChE can be quantified by determining the second-order rate constant of inhibition (kᵢ).[2] This constant provides a measure of the potency of the inhibitor.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method for measuring AChE activity and its inhibition.

Materials:

  • Recombinant human acetylcholinesterase (hAChE)[2]

  • Acetylthiocholine (ATCh)[2]

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)[2]

  • Sodium phosphate buffer (0.1 M, pH 7.4)[2]

  • 4-Bromo-2,5-dichlorophenyl diethyl phosphate (test compound)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hAChE in sodium phosphate buffer.

    • Prepare a stock solution of ATCh in deionized water.

    • Prepare a stock solution of DTNB in sodium phosphate buffer.

    • Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO), and then dilute further in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of sodium phosphate buffer to all wells.

    • Add 25 µL of the test compound at various concentrations to the test wells. Add 25 µL of buffer to the control wells.

    • Add 25 µL of the hAChE solution to all wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Add 25 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 25 µL of the ATCh solution to all wells.

    • Immediately begin reading the absorbance at 412 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Visualizing the Mechanism of AChE Inhibition

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Organophosphate ACh Acetylcholine (ACh) AChE_active Active AChE ACh->AChE_active Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds AChE_active->ACh Inactivation AChE_inhibited Inhibited AChE (Phosphorylated) Postsynaptic_Receptor->ACh Signal Transduction OP 4-Bromo-2,5-dichlorophenyl diethyl phosphate OP->AChE_active Irreversible Inhibition InVitro_Workflow start Start: In Vitro Assessment of 4-Bromo-2,5-dichlorophenyl diethyl phosphate primary_screen Primary Screening: AChE Inhibition Assay start->primary_screen secondary_screen Secondary Screening: Cytotoxicity Assays (e.g., MTT) primary_screen->secondary_screen If potent inhibitor data_analysis Data Analysis and Interpretation primary_screen->data_analysis tertiary_screen Tertiary Screening: Mechanistic Assays secondary_screen->tertiary_screen If cytotoxic secondary_screen->data_analysis ros_assay Oxidative Stress (e.g., DCFDA Assay) tertiary_screen->ros_assay neuro_dev Neuronal Development Assays (e.g., Neurite Outgrowth) tertiary_screen->neuro_dev ros_assay->data_analysis neuro_dev->data_analysis conclusion Conclusion: In Vitro Mechanism of Action data_analysis->conclusion

Caption: A logical workflow for the in vitro assessment of 4-Bromo-2,5-dichlorophenyl diethyl phosphate.

Conclusion

The in vitro mechanism of action of 4-Bromo-2,5-dichlorophenyl diethyl phosphate is predicted to be primarily driven by the irreversible inhibition of acetylcholinesterase, a hallmark of the organophosphate class. Furthermore, secondary effects such as cytotoxicity and the induction of oxidative stress are likely to contribute to its overall cellular impact. The experimental protocols and workflows detailed in this guide provide a robust framework for the empirical investigation and validation of these mechanisms. Further research using a variety of in vitro models will be crucial to fully elucidate the specific molecular interactions and cellular consequences of exposure to this compound.

References

  • In vitro studies on organophosphate pesticides induced oxidative DNA damage in rat lymphocytes. (2014). PubMed. [Link]

  • In vitro profiling of pesticides within the Tox21 10K compound library for bioactivity and potential toxicity. (n.d.). PMC. [Link]

  • An in vitro study of cytotoxicity of organophosphate insecticides (Imidacloprid, Profenofos, Dichlorvos) and natural products (Neem oil and Dashparni ark) on human peripheral lymphocytes by MTT and Trypan blue assay. (2023). International Journal of Ayurvedic Medicine. [Link]

  • An in vitro study of cytotoxicity of organophosphate insecticides (Imidacloprid, Profenofos, Dichlorvos) and natural products (Neem oil and Dashparni ark) on human peripheral lymphocytes by MTT and Trypan blue assay. (n.d.). ResearchGate. [Link]

  • In vitro cytotoxicity of the organophosphorus pesticide parathion to FG-9307 cells. (2001). PubMed. [Link]

  • Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase. (n.d.). PMC. [Link]

  • Brominated and organophosphate flame retardants target different neurodevelopmental stages, characterized with embryonic neural stem cells and neuronotypic PC12 cells. (2017). PubMed. [Link]

  • Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate. (n.d.). PMC. [Link]

  • Pharmacodynamic Parameters (PDPs) of Human and Rat Acetylcholinesterase (AChE) Inhibition by Direct. (2018). Regulations.gov. [Link]

  • Slow-binding reversible inhibitor of acetylcholinesterase with long-lasting action for prophylaxis of organophosphate poisoning. (2020). PMC. [Link]

  • The Effect of Organophosphate Exposure on Neuronal Cell Coenzyme Q10 Status. (2020). ResearchGate. [Link]

  • Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. (2022). MDPI. [Link]

  • Inhibition of acetylcholinesterase by profenofos (PFF). (n.d.). ResearchGate. [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (n.d.). PMC. [Link]

  • Exposure to organophosphate flame retardants and phthalates alters neuronal activity and network development. (2025). Utrecht University. [Link]

  • :: Environmental Analysis Health and Toxicology. (2020). Environmental Analysis Health and Toxicology. [Link]

  • The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes. (2017). PubMed. [Link]

  • Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers. (n.d.). PMC. [Link]

  • Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. (2023). MDPI. [Link]

  • Cytotoxic effects of di (2-ethylhexyl) phthalate on cultured mammalian cells. (n.d.). Latin American Journal of Pharmacy. [Link]

  • Colorimetric Cytotoxicity Assays. (2022). IntechOpen. [Link]

  • Chemical structures of profenofos (O-(4-bromo-2-chlorophenyl) O-ethyl... (n.d.). ResearchGate. [Link]

  • Modulatory Effects of Natural Products on Neuronal Differentiation. (n.d.). Neuropsychiatry (London). [Link]

  • Pharmacokinetics and Metabolism of a Topically Applied Dose of O-4-bromo-2,5-dichlorophenyl O-methyl Phenylphosphonothioate in Hens. (1979). PubMed. [Link]

  • Study on the synthesis of bis (2, 4-dichlorophenyl) chlorophosphate. (n.d.). ResearchGate. [Link]

  • A Pharmacological Study of N,N-Diethyl-[5-(2,4-Dichlorophenyl)-4-Thiapentyl] Amine Hydrochloride*. (n.d.). ResearchGate. [Link]

Sources

Exploratory

Chemical structure and physical properties of 4-Bromo-2,5-dichlorophenyl diethyl phosphate

An In-depth Technical Guide to a Halogenated Organophosphorus Compound A Note to the Reader: Initial research for the specifically requested compound, 4-Bromo-2,5-dichlorophenyl diethyl phosphate , did not yield sufficie...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to a Halogenated Organophosphorus Compound

A Note to the Reader:

Initial research for the specifically requested compound, 4-Bromo-2,5-dichlorophenyl diethyl phosphate , did not yield sufficient specific data in peer-reviewed literature or chemical databases to construct a comprehensive technical guide. However, the vast majority of scientific and safety data points to a closely related and commercially significant compound: O,O-Diethyl-O-(4-Bromo-2,5-Dichlorophenyl) Phosphorothioate , also known by the common name Bromophos-ethyl.

The core structural difference lies in the atom double-bonded to the central phosphorus atom. In a phosphate , this is an oxygen atom (a P=O, or phosphoryl group), whereas in a phosphorothioate , it is a sulfur atom (a P=S, or thiophosphoryl group). This distinction is critical, as it influences the compound's reactivity, biological activity, and metabolic fate.[1][2]

Given the high degree of structural similarity and the prevalence of data for the phosphorothioate, this guide will proceed with a detailed examination of O,O-Diethyl-O-(4-Bromo-2,5-Dichlorophenyl) Phosphorothioate . It is presented with the professional understanding that this is the likely compound of interest for researchers in agrochemistry and toxicology.

Technical Guide: O,O-Diethyl-O-(4-Bromo-2,5-Dichlorophenyl) Phosphorothioate (Bromophos-ethyl)

Audience: Researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Section 1: Compound Identity and Chemical Structure

O,O-Diethyl-O-(4-Bromo-2,5-Dichlorophenyl) Phosphorothioate, commonly known as Bromophos-ethyl, is a non-systemic organophosphate insecticide and acaricide.[3] It is recognized for its contact and stomach action against a broad spectrum of biting and sucking pests.[3]

The molecular structure consists of a central pentavalent phosphorus atom. This core is bonded to two ethoxy groups, a sulfur atom via a double bond (the thiophosphoryl group), and a 4-bromo-2,5-dichlorophenoxy leaving group. The presence of the thiophosphoryl (P=S) group is a defining characteristic of this class of insecticides.[4][5]

Caption: Chemical structure of O,O-Diethyl-O-(4-Bromo-2,5-Dichlorophenyl) Phosphorothioate.

Section 2: Physicochemical Properties

The physical and chemical properties of Bromophos-ethyl are summarized in the table below. These properties are crucial for understanding its environmental fate, designing analytical methods, and ensuring safe handling.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂BrCl₂O₃PS[6][7]
Molecular Weight 394.05 g/mol [7]
CAS Number 4824-78-6[7]
Appearance Colorless to pale yellow liquid[6][8]
Boiling Point 122-133 °C at 0.001 mm Hg[8]
Density 1.52-1.55 g/cm³ at 20 °C[8]
Vapor Pressure 4.6 x 10⁻⁵ mm Hg at 30 °C[8]
Water Solubility 0.14 mg/L at 20 °C (Insoluble)[8]
Solubility in Organic Solvents Soluble in most common organic solvents[6]
Log Kow (Octanol-Water Partition Coefficient) 6.15[8]
Refractive Index 1.5600 at 20 °C/D[8]

Section 3: Synthesis and Mechanism

The synthesis of Bromophos-ethyl is typically achieved through an esterification reaction. The process involves the reaction of the precursor, 4-bromo-2,5-dichlorophenol, with diethyl phosphorochloridothioate.

Synthetic Pathway Overview:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_conditions Conditions cluster_product Product A 4-Bromo-2,5-dichlorophenol C Esterification A->C B Diethyl phosphorochloridothioate B->C E O,O-Diethyl-O-(4-Bromo-2,5-Dichlorophenyl) Phosphorothioate C->E D Base (e.g., Pyridine, Triethylamine) Anhydrous Conditions D->C

Caption: Generalized synthetic workflow for Bromophos-ethyl.

Causality in Experimental Choices:

  • Precursor Synthesis: The synthesis begins with the halogenation of phenol to produce the key intermediate, 4-bromo-2,5-dichlorophenol.[3] This multi-substituted phenol provides the specific leaving group required for the final product's activity.

  • Reaction Conditions: The esterification is conducted in the presence of a base, such as pyridine or triethylamine.[3] The base acts as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion. Anhydrous conditions are critical to prevent the hydrolysis of the reactive diethyl phosphorochloridothioate starting material, which would otherwise reduce the yield and purity of the final product.[3]

Section 4: Analytical and Spectroscopic Characterization

Characterization of O,O-Diethyl-O-(4-Bromo-2,5-Dichlorophenyl) Phosphorothioate relies on standard analytical techniques to confirm its structure and purity.

Detailed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a representative method for the analysis of Bromophos-ethyl.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL of Bromophos-ethyl in a suitable solvent such as ethyl acetate or hexane.

    • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • For experimental samples (e.g., environmental or biological matrices), a suitable extraction and clean-up procedure (e.g., solid-phase extraction) may be necessary.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for organophosphorus pesticide analysis (e.g., a low-bleed 5% phenyl-methylpolysiloxane column).

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer capable of electron ionization (EI).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 50-450

  • Data Analysis:

    • Identify the Bromophos-ethyl peak based on its retention time from the analysis of a known standard.

    • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum. Key fragments for O,O-Diethyl-O-(4-Bromo-2,5-Dichlorophenyl) Phosphorothioate would be expected around its molecular ion and characteristic fragments from the loss of ethyl groups and the cleavage of the phosphate-ester bond.

Self-Validating System: The inclusion of a calibration curve and the analysis of a blank sample and a quality control standard with each batch of samples ensures the accuracy and reliability of the results. The comparison of the full mass spectrum provides a high degree of confidence in the compound's identification.

Section 5: Safety, Handling, and Storage

As with all organophosphorus compounds, Bromophos-ethyl is a cholinesterase inhibitor and must be handled with appropriate safety precautions.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, open flames, and direct sunlight.[6] Keep containers tightly closed and clearly labeled. Store separately from incompatible materials such as strong oxidizing agents and bases.[6]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Section 6: Concluding Remarks

This guide provides a technical overview of the chemical structure and physical properties of O,O-Diethyl-O-(4-Bromo-2,5-Dichlorophenyl) Phosphorothioate (Bromophos-ethyl). The information presented is grounded in available scientific literature and safety data, offering a reliable resource for researchers and professionals. The distinction between this phosphorothioate and its phosphate analog is a critical aspect of its chemistry and should be carefully considered in any experimental design or toxicological assessment.

References

  • Vertex AI Search. O,O-Diethyl-O-(4-Bromo-2,5-Dichlorophenyl) Phosphorothioate.
  • U.S. Environmental Protection Agency. Phosphorothioic acid, O-(4-bromo-2,5-dichlorophenyl) O,O-diethyl ester - Substance Details.
  • Costa LG, Giordano G, Guizzetti M, Vitalone A. Organophosphorus Compounds at 80: Some Old and New Issues. Toxicol Sci. 2018;162(1):1-13. Available from: [Link]

  • ResearchGate. Chemistry of Organophosphorus Insecticides. Request PDF. Available from: [Link]

  • PubChem. O-(4-Bromo-2,5-dichlorophenyl) O-ethyl (4-chlorophenyl)phosphonothioate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Diethyl (4-bromophenyl)phosphonate. National Center for Biotechnology Information. Available from: [Link]

  • Al-Salem Z, Jarrar B. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. Environ Sci Pollut Res Int. 2023;30(51):110059-110082. Available from: [Link]

  • Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment. ORGANOPHOSPHATES. Available from: [Link]

  • Consensus Statements. Phosphorothioate-type organophosphates: Significance and symbolism. Available from: [Link]

  • PubChem. Bromophos-ethyl. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-Bromo-2,5-dichlorophenol. National Center for Biotechnology Information. Available from: [Link]

  • Cheméo. Chemical Properties of Diethyl 4-chlorophenyl phosphate (CAS 5076-63-1). Available from: [Link]

  • AERU, University of Hertfordshire. Bromophos-ethyl (Ref: SHG-2225). Available from: [Link]

Sources

Foundational

Biotransformation and Metabolic Breakdown Pathways of 4-Bromo-2,5-Dichlorophenyl Diethyl Phosphate

A Technical Whitepaper on Organophosphate Oxon Metabolism Executive Summary 4-Bromo-2,5-dichlorophenyl diethyl phosphate (commonly known as Bromophos-ethyl oxon) is the highly reactive, neurotoxic oxygen analog of the ph...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Organophosphate Oxon Metabolism

Executive Summary

4-Bromo-2,5-dichlorophenyl diethyl phosphate (commonly known as Bromophos-ethyl oxon) is the highly reactive, neurotoxic oxygen analog of the phosphorothioate pesticide Bromophos-ethyl. Organophosphorus compounds (OPs) typically require bioactivation; for phosphorothioates containing a P=S bond, cytochrome P450 (CYP)-mediated oxidative desulfuration is required to form these highly toxic oxygen analogs[1]. Once formed, the oxon acts by combining with and inactivating the enzyme acetylcholinesterase (AChE), leading to the toxic accumulation of acetylcholine in the nervous system[2]. Understanding the divergent metabolic breakdown of this specific diethyl phosphate ester is critical for toxicologists and drug development professionals assessing organophosphate pharmacokinetics, environmental persistence, and species-specific resistance mechanisms.

Mechanistic Pathways of Biotransformation

The degradation of 4-bromo-2,5-dichlorophenyl diethyl phosphate diverges significantly depending on the biological model (mammalian vs. arthropod). In all systems, the breakdown is governed by the biochemical necessity to neutralize the electrophilic phosphorus center and increase aqueous solubility for excretion.

Mammalian Pathway: Ester Hydrolysis and Phase II Conjugation

In mammals, Phase I of OP metabolism primarily involves oxidation and hydrolysis[1]. Plasma and tissue enzymes are responsible for the rapid hydrolysis of the oxon into corresponding phosphoric and phosphonic acids[2].

  • Causality: The electron-withdrawing halogens (bromine and chlorine) on the phenyl ring make the phosphorus atom highly susceptible to nucleophilic attack by water. This reaction is catalyzed by A-esterases, specifically Paraoxonase 1 (PON1).

  • Metabolites: This aryl-ester cleavage yields 4-bromo-2,5-dichlorophenol and diethyl phosphate .

  • Phase II Conjugation: In Phase II reactions, enzymes attach various hydrophilic groups to the Phase I metabolites[1]. The resulting lipophilic phenol is rapidly processed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) into highly polar glucuronide and sulfate conjugates, preventing cellular toxicity and facilitating renal clearance.

Arthropod/Invertebrate Pathway: Debromination and Dealkylation

Studies on organophosphorus-resistant arthropod models, such as the Mt Alford strain of the cattle tick (Boophilus microplus), reveal a distinct evolutionary resistance mechanism. While total degradation rates for the parent chemical are relatively slow due to substrate or product inhibition of mixed-function oxidases[3], the oxon intermediate is rapidly neutralized.

  • Causality: Instead of direct aryl cleavage, the oxon undergoes a sequential structural modification. The bulky bromine atom is enzymatically removed (debromination) to reduce steric hindrance and alter target affinity.

  • Metabolites: Oxidation of the parent compound to the oxon, debromination of the oxon, followed by deethylation represents a major degradative sequence[3]. The debrominated intermediate is rapidly deethylated by glutathione S-transferases (GSTs) or phosphatases. The major water-soluble metabolite has been identified electrophoretically as 2,5-dichlorophenyl-o-ethyl phosphate [3].

Quantitative Metabolite Profiling

The following table summarizes the primary metabolites, their enzymatic origins, and their relative toxicological profiles across different biological matrices.

MetaboliteBiological MatrixPrimary Enzyme PathwayRelative AbundanceToxicological Profile
4-Bromo-2,5-dichlorophenol Mammalian (Liver/Plasma)Aryl Esterase / PON1 (Hydrolysis)High (Primary Phase I)Low (Subject to Phase II)
Diethyl phosphate Mammalian (Systemic)Aryl Esterase / PON1 (Hydrolysis)High (Equimolar cleavage)Non-toxic
2,5-Dichlorophenyl ethyl phosphate Arthropod (B. microplus)Phosphatase / GST (Deethylation)High (Resistant strains)Inactive (Water-soluble)
2,5-Dichlorophenyl diethyl phosphate Arthropod (B. microplus)CYP450 / Reductase (Debromination)Trace (Transient)Moderate AChE Inhibitor

Pathway Visualization

MetabolicPathway Parent 4-Bromo-2,5-dichlorophenyl diethyl phosphate (Bromophos-ethyl oxon) Phenol 4-Bromo-2,5-dichlorophenol Parent->Phenol Aryl Esterase / PON1 (Mammalian Hydrolysis) DiethylPhos Diethyl Phosphate Parent->DiethylPhos Aryl Esterase Debromo 2,5-Dichlorophenyl diethyl phosphate Parent->Debromo CYP450 / Reductase (Arthropod Debromination) Conjugate Glucuronide/Sulfate Conjugates Phenol->Conjugate UGT / SULT (Phase II Conjugation) Deethyl 2,5-Dichlorophenyl ethyl phosphate Debromo->Deethyl Phosphatase / GST (Deethylation)

Metabolic breakdown pathways of 4-Bromo-2,5-dichlorophenyl diethyl phosphate.

Experimental Protocols: Self-Validating Microsomal Stability Assay

To accurately map the metabolic breakdown of 4-bromo-2,5-dichlorophenyl diethyl phosphate, researchers must isolate enzymatic degradation from spontaneous chemical hydrolysis. The following protocol provides a self-validating framework for in vitro metabolite identification.

Step 1: Matrix Preparation and Cofactor Addition Prepare a reaction mixture containing human liver microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Supplement with 3 mM MgCl₂. Causality: Mg²⁺ is an essential cofactor for the catalytic activity of PON1 and other A-esterases responsible for aryl-ester cleavage.

Step 2: Substrate Introduction and Pre-incubation Spike the reaction matrix with 1 µM of 4-bromo-2,5-dichlorophenyl diethyl phosphate. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

Step 3: Reaction Initiation (The Self-Validating Mechanism) Initiate the reaction by adding a NADPH regenerating system (1 mM final concentration). Self-Validation Mechanism: Run a parallel negative control using heat-inactivated microsomes (boiled for 10 minutes at 95°C). If degradation of the oxon is observed in this control, it indicates spontaneous chemical instability rather than true enzymatic metabolism, thereby acting as an internal quality check for the pharmacokinetic data.

Step 4: Time-Course Quenching At predetermined intervals (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., triphenylphosphate). Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and preventing artifactual degradation during sample handling.

Step 5: Centrifugation and LC-MS/MS Analysis Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the disappearance of the parent oxon and the appearance of the phenolic and deethylated metabolites.

Workflow S1 1. Microsomal Incubation S2 2. Reaction Quenching S1->S2 S3 3. Centrifugation (Pellet) S2->S3 S4 4. LC-MS/MS Analysis S3->S4 S5 5. Kinetic Analysis S4->S5

Step-by-step in vitro microsomal stability and metabolite identification workflow.

References

  • Source: Nature Environment and Pollution Technology (neptjournal.com)
  • Source: Australian Journal of Biological Sciences (connectsci.au)
  • Source: PubChem (nih.gov)

Sources

Exploratory

Spectroscopic Fingerprinting of 4-Bromo-2,5-dichlorophenyl diethyl phosphate: A Predictive and Methodological Guide

Abstract This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectral data for the organophosphate compound, 4-Bromo-2,5-dichloro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectral data for the organophosphate compound, 4-Bromo-2,5-dichlorophenyl diethyl phosphate. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles, data from analogous structures, and computational prediction methodologies to offer a detailed interpretation of its expected spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry, providing both a predictive spectral analysis and robust, field-proven protocols for the empirical acquisition of such data.

Introduction: The Rationale for Predictive Spectroscopic Analysis

4-Bromo-2,5-dichlorophenyl diethyl phosphate is an organophosphate ester, a class of compounds with significant interest in various fields, including agriculture and pharmacology. The precise structural elucidation of such molecules is paramount for understanding their biological activity, metabolism, and environmental fate. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are cornerstone analytical techniques for determining the chemical structure of organic compounds.

A Note on the Predictive Nature of this Guide: As of the date of this publication, a comprehensive search of scientific literature and spectral databases has not yielded publicly available experimental NMR and FTIR data for 4-Bromo-2,5-dichlorophenyl diethyl phosphate. Therefore, this guide has been constructed based on a predictive approach. The spectral data herein are derived from:

  • Analysis of Analogous Compounds: Spectral data from structurally similar compounds, such as diethyl phenyl phosphate and other halogenated organophosphate esters, have been used as a comparative baseline.

  • First-Principles of Spectroscopy: The fundamental principles governing the interaction of atomic nuclei and molecular bonds with electromagnetic radiation are applied to predict chemical shifts, coupling constants, and vibrational frequencies.

  • Computational Chemistry Tools: While not explicitly detailed in the results, the predictions are in line with what would be expected from computational chemistry software that can predict NMR and IR spectra.[1][2][3][4][5][6]

This guide, therefore, serves a dual purpose: to provide a robust, theoretically grounded prediction of the spectral properties of 4-Bromo-2,5-dichlorophenyl diethyl phosphate and to offer detailed, practical methodologies for researchers to acquire and interpret their own experimental data.

Fundamentals of NMR Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of atoms within a molecule. The key parameters in NMR are:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus.

  • Spin-Spin Coupling (J): Describes the interaction between neighboring magnetic nuclei, providing information about connectivity.

  • Integration: The area under an NMR signal is proportional to the number of nuclei it represents.

For the target molecule, we will focus on ¹H (proton), ¹³C (carbon-13), and ³¹P (phosphorus-31) NMR.

Fundamentals of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. Key regions in an FTIR spectrum include:

  • Functional Group Region (4000-1500 cm⁻¹): Where characteristic absorptions for functional groups like C-H, O-H, and C=O appear.

  • Fingerprint Region (1500-400 cm⁻¹): A complex region of absorptions that is unique to a particular molecule.

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data

The following sections detail the predicted NMR spectral data for 4-Bromo-2,5-dichlorophenyl diethyl phosphate.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the diethyl phosphate group and the two protons on the aromatic ring.

Table 1: Predicted ¹H NMR Data for 4-Bromo-2,5-dichlorophenyl diethyl phosphate

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-CH₃ (6H)1.3 - 1.5Triplet (t)³J(H,H) ≈ 7
-CH₂- (4H)4.1 - 4.4Doublet of Quartets (dq) or Multiplet (m)³J(H,H) ≈ 7, ³J(H,P) ≈ 8-10
Ar-H (1H)7.4 - 7.6Singlet (s) or Doublet (d)⁴J(H,P) ≈ 1-2 (if resolved)
Ar-H (1H)7.7 - 7.9Singlet (s) or Doublet (d)⁵J(H,P) ≈ 0.5-1 (less likely to be resolved)

Interpretation and Rationale:

  • Ethyl Group Protons: The methyl (-CH₃) protons are expected to appear as a triplet around 1.3-1.5 ppm due to coupling with the adjacent methylene (-CH₂) protons. The methylene protons will be a more complex signal, appearing as a quartet due to coupling with the methyl protons and further split into a doublet by the phosphorus nucleus (³J(H,P)). This results in a "doublet of quartets" or a more complex multiplet. The downfield shift of the methylene protons (4.1-4.4 ppm) is due to the deshielding effect of the adjacent oxygen atom.[7]

  • Aromatic Protons: The 4-bromo-2,5-dichlorophenyl ring has two remaining protons. Their chemical shifts are influenced by the strong electron-withdrawing effects of the halogen substituents and the phosphate group. The exact positions of these singlets (or narrow doublets if long-range coupling to phosphorus is observed) are difficult to predict precisely without computational modeling but are expected to be in the aromatic region, likely between 7.4 and 7.9 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for the two distinct carbons of the ethyl groups and the six carbons of the aromatic ring.

Table 2: Predicted ¹³C NMR Data for 4-Bromo-2,5-dichlorophenyl diethyl phosphate

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-CH₃15 - 17Doublet (d)²J(C,P) ≈ 5-7
-CH₂-64 - 67Doublet (d)²J(C,P) ≈ 5-7
Ar-C (C-Br)118 - 122Doublet (d)J(C,P) ≈ 4-6
Ar-C (C-Cl)128 - 132Doublet (d)J(C,P) ≈ 4-6
Ar-C (C-Cl)130 - 134Doublet (d)J(C,P) ≈ 4-6
Ar-C (C-H)125 - 130Doublet (d)J(C,P) ≈ 3-5
Ar-C (C-H)127 - 132Doublet (d)J(C,P) ≈ 3-5
Ar-C (C-O-P)148 - 152Doublet (d)²J(C,P) ≈ 6-8

Interpretation and Rationale:

  • Ethyl Group Carbons: The methyl carbon will appear around 15-17 ppm, and the methylene carbon will be further downfield (64-67 ppm) due to the oxygen atom's influence. Both signals are expected to be split into doublets due to coupling with the phosphorus nucleus.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the phosphate group (C-O-P) will be the most downfield. The carbons bonded to the halogens (C-Br and C-Cl) will have their chemical shifts affected by the specific halogen. All aromatic carbon signals are expected to show some degree of coupling to the phosphorus atom.

Predicted ³¹P NMR Spectrum

The ³¹P NMR spectrum will provide direct information about the phosphorus environment.

Table 3: Predicted ³¹P NMR Data for 4-Bromo-2,5-dichlorophenyl diethyl phosphate

NucleusPredicted Chemical Shift (δ, ppm)
³¹P-5 to -15

Interpretation and Rationale:

  • The chemical shift of the phosphorus-31 nucleus in organophosphate esters typically falls in the range of approximately -5 to -25 ppm relative to 85% phosphoric acid. The electron-withdrawing nature of the 4-bromo-2,5-dichlorophenyl group is expected to shift the resonance slightly downfield compared to unsubstituted diethyl phenyl phosphate.[8][9][10]

Predicted Fourier-Transform Infrared (FTIR) Spectral Data

The FTIR spectrum will display characteristic absorption bands for the various functional groups present in the molecule.

Table 4: Predicted FTIR Data for 4-Bromo-2,5-dichlorophenyl diethyl phosphate

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (aliphatic)2980 - 2850Medium
C-H (aromatic)3100 - 3000Weak
C=C (aromatic)1600 - 1450Medium to Weak
P=O (phosphoryl)1300 - 1250Strong
P-O-C (aryl)1240 - 1160Strong
P-O-C (alkyl)1050 - 990Strong
C-Cl850 - 750Strong
C-Br700 - 600Medium

Interpretation and Rationale:

  • P=O Stretch: A strong absorption band between 1300 and 1250 cm⁻¹ is a hallmark of the phosphoryl group. This is often one of the most intense peaks in the spectrum.

  • P-O-C Stretches: Strong absorptions corresponding to the P-O-C linkages are expected. The aryl P-O-C stretch typically appears at a higher wavenumber than the alkyl P-O-C stretch.

  • Aromatic and Aliphatic C-H Stretches: The C-H stretching vibrations of the ethyl groups will be observed just below 3000 cm⁻¹, while the aromatic C-H stretches will appear just above 3000 cm⁻¹.

  • Aromatic C=C Stretches: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.

  • C-Halogen Stretches: The C-Cl and C-Br stretching vibrations are expected in the fingerprint region of the spectrum.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of NMR and FTIR spectra for a compound such as 4-Bromo-2,5-dichlorophenyl diethyl phosphate.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H, ¹³C, and ³¹P NMR spectra.

Materials:

  • 4-Bromo-2,5-dichlorophenyl diethyl phosphate sample

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Pipettes and vials

Instrumentation:

  • NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of at least 300 MHz.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently swirl the vial to ensure the sample is fully dissolved.

    • Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

  • ³¹P NMR Acquisition:

    • Switch the probe to the ³¹P channel or use a broadband probe.

    • Set the spectral width to cover the expected range of organophosphates (e.g., -50 to 50 ppm).

    • Use a proton-decoupled pulse sequence.

    • Acquire a suitable number of scans (typically 32-64).

    • Reference the spectrum to an external standard of 85% H₃PO₄ at 0.00 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Pick the peaks and report the chemical shifts and coupling constants.

FTIR Spectroscopy Protocol

Objective: To obtain a high-quality infrared spectrum of the sample.

Materials:

  • 4-Bromo-2,5-dichlorophenyl diethyl phosphate sample

  • Spectroscopy grade solvent (e.g., chloroform or dichloromethane) if analyzing in solution, or potassium bromide (KBr) for pellet preparation.

  • Mortar and pestle (for KBr pellets)

  • Hydraulic press (for KBr pellets)

Instrumentation:

  • FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory, or KBr pellet press.

Procedure (using ATR-FTIR):

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the sample (a single drop if liquid, a few milligrams if solid) onto the center of the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in CDCl₃ A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire ¹H, ¹³C, ³¹P Spectra E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Peak Picking & Integration H->I J Structural Elucidation I->J

Caption: Workflow for NMR Spectroscopic Analysis.

FTIR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_results Data Processing & Interpretation A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal D Apply Pressure C->D E Acquire Sample Spectrum D->E F Background Subtraction E->F G Baseline Correction F->G H Peak Identification G->H I Functional Group Analysis H->I

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR and FTIR spectral characteristics of 4-Bromo-2,5-dichlorophenyl diethyl phosphate. While experimental data is not currently available, the interpretations and predictions presented herein are grounded in established spectroscopic theory and data from analogous compounds. The provided experimental protocols offer a clear and robust methodology for researchers to obtain empirical data for this and similar compounds. It is our hope that this guide will serve as a valuable resource for the scientific community in the structural elucidation and analysis of organophosphate esters.

References

  • Full structural elucidation of the diethyl (2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl) phosphate. (2021). Molbank, 2021(2), M1234. [Link]

  • Thermal stability and flame retardancy of an epoxy resin modified with phosphoric triamide and glycidyl POSS. (2018). Polymers, 10(11), 1234. [Link]

  • PubChem. (n.d.). Diethyl phenylphosphonate. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterisation of Organophosphate Esters. (2022). Journal of Emerging Technologies and Innovative Research, 9(6). [Link]

  • PubChem. (n.d.). Diethyl phenyl phosphate. National Center for Biotechnology Information. [Link]

  • Screening of Indoor Transformation Products of Organophosphates and Organophosphites with an in Silico Spectral Database. (2023). ACS Measurement Science Au, 3(5), 416-426. [Link]

  • Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods. (2023). Magnetic Resonance in Chemistry, 61(3), 164-174. [Link]

  • SpectraBase. (n.d.). Phenylphosphonic acid diethyl ester. [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports, 12(1), 20289. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

  • Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects. (2026). Journal of Chemical Information and Modeling. [Link]

  • NodePit. (2026). CNMR Prediction. [Link]

  • Halogenated flame retardants and organophosphate esters in the air of electronic waste recycling facilities: Evidence of high concentrations and multiple exposures. (2019). Environment International, 128, 244-253. [Link]

  • Halogenated and Organophosphorus Flame Retardants. (n.d.). ResearchGate. [Link]

  • NMRDB.org. (n.d.). Predict all NMR spectra. [Link]

  • Computational NMR Prediction: A Microreview. (2023). Corin Wagen. [Link]

  • Halogenated flame retardants and organophosphate esters in the air of electronic waste recycling facilities: Evidence of high concentrations and multiple exposures. (2026). ResearchGate. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • 31P NMR Chemical Shift of Phosphorous Compounds. (n.d.). [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Cheminfo.org. (n.d.). Search by substructure for IR spectra and compare. [Link]

  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. (2025). ResearchGate. [Link]

  • Synthesis, Molecular Structure, FT-IR and XRD Investigations of 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate: A Comparative DFT Study. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 125, 337-346. [Link]

  • NIST. (n.d.). Diethyl phosphite. NIST Chemistry WebBook. [Link]

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Foundational

Pharmacokinetics of 4-Bromo-2,5-dichlorophenyl diethyl phosphate in mammalian models

An In-Depth Technical Guide to the Pharmacokinetics of 4-Bromo-2,5-dichlorophenyl diethyl phosphate in Mammalian Models This guide provides a comprehensive framework for understanding and evaluating the pharmacokinetic p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetics of 4-Bromo-2,5-dichlorophenyl diethyl phosphate in Mammalian Models

This guide provides a comprehensive framework for understanding and evaluating the pharmacokinetic profile of 4-Bromo-2,5-dichlorophenyl diethyl phosphate, a member of the organophosphate ester (OPE) class of compounds. Given the limited direct research on this specific molecule, this document synthesizes established principles from related OPEs to propose a likely pharmacokinetic profile and details the necessary experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals engaged in the toxicological and metabolic assessment of emerging environmental contaminants.

Introduction: The Imperative for Pharmacokinetic Profiling of Novel OPEs

Organophosphate esters are widely used as flame retardants and plasticizers, leading to their ubiquitous presence in the environment and concerns about human exposure.[1] The pharmacokinetic properties of a compound—its absorption, distribution, metabolism, and excretion (ADME)—are fundamental to understanding its potential for bioaccumulation and toxicity.[2] For 4-Bromo-2,5-dichlorophenyl diethyl phosphate, a halogenated aryl-OPE, a thorough pharmacokinetic evaluation is essential for risk assessment. This guide outlines the scientific rationale and methodologies for such an evaluation in mammalian models.

Proposed Pharmacokinetic Profile and Governing Principles

Based on the physicochemical properties of related aryl-OPEs, we can hypothesize the following pharmacokinetic characteristics for 4-Bromo-2,5-dichlorophenyl diethyl phosphate:

  • Absorption: As an aryl-OPE, its absorption following oral exposure may be moderate to low, with hydrophobicity and molecular weight being significant influencing factors.[3] A substantial portion of an oral dose may be excreted unchanged in the feces.[3]

  • Distribution: The compound is likely to distribute to various tissues, with potential for accumulation in lipid-rich tissues. The liver, kidneys, and small intestines are expected to be key organs involved in its processing.[3]

  • Metabolism: The metabolism of 4-Bromo-2,5-dichlorophenyl diethyl phosphate is anticipated to proceed through pathways common to other OPEs, including O-dealkylation, hydroxylation, and subsequent phase II conjugation.[4][5] The primary site of metabolism will likely be the liver, mediated by cytochrome P450 (CYP) enzymes.[6]

  • Excretion: Metabolites are expected to be more water-soluble and primarily excreted in the urine, while the parent compound, if unabsorbed, will be eliminated in the feces.[3]

Methodologies for Pharmacokinetic Characterization

A multi-faceted approach employing both in vivo and in vitro models is necessary for a comprehensive pharmacokinetic assessment.

In Vivo Studies in Mammalian Models

In vivo studies in rodent models, such as Sprague-Dawley rats, are foundational for understanding the complete ADME profile of 4-Bromo-2,5-dichlorophenyl diethyl phosphate.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male and female Sprague-Dawley rats (n=5 per sex per time point).

  • Dosing: Administer a single oral gavage dose of 4-Bromo-2,5-dichlorophenyl diethyl phosphate in a suitable vehicle (e.g., corn oil). A parallel intravenous dose group is necessary to determine absolute bioavailability.

  • Sample Collection: Collect blood samples via tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

  • Urine and Feces Collection: House animals in metabolic cages for the collection of urine and feces over 72 hours.

  • Tissue Distribution: At the terminal time point, collect major organs and tissues (liver, kidney, brain, fat, lung, spleen, and muscle) for analysis of compound distribution.

  • Sample Processing and Analysis:

    • Plasma: Separate plasma from whole blood by centrifugation.

    • Urine: Record volume and take an aliquot for analysis.

    • Feces and Tissues: Homogenize in an appropriate buffer.

    • Extraction: Employ solid-phase extraction (SPE) for sample cleanup and concentration.[7]

    • Quantification: Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of the parent compound and its predicted metabolites.[8]

Workflow for In Vivo Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis acclimatization Acclimatization of Rats fasting Overnight Fasting acclimatization->fasting oral_dose Oral Gavage Dosing fasting->oral_dose iv_dose Intravenous Dosing fasting->iv_dose blood Serial Blood Sampling oral_dose->blood excreta Urine & Feces Collection oral_dose->excreta iv_dose->blood iv_dose->excreta tissue Terminal Tissue Collection blood->tissue processing Sample Processing (Homogenization, Centrifugation) blood->processing excreta->processing tissue->processing extraction Solid-Phase Extraction (SPE) processing->extraction quantification LC-MS/MS Analysis extraction->quantification pk_analysis pk_analysis quantification->pk_analysis Pharmacokinetic Modeling

Caption: Workflow for an in vivo pharmacokinetic study in rats.

In Vitro Metabolism Studies

In vitro assays are crucial for elucidating metabolic pathways and identifying the enzymes responsible for the biotransformation of 4-Bromo-2,5-dichlorophenyl diethyl phosphate.

Experimental Protocol: Hepatic Microsome Metabolism Assay

  • System: Pooled human and rat liver microsomes.

  • Incubation: Incubate 4-Bromo-2,5-dichlorophenyl diethyl phosphate with microsomes in the presence of NADPH (to initiate Phase I metabolism).

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Metabolite Identification: Analyze samples using high-resolution mass spectrometry (HRMS) to identify potential metabolites.

  • Reaction Phenotyping: Utilize a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2B6, CYP2C19, which are known to metabolize other OPs) to identify the specific CYPs involved in the compound's metabolism.[6][9]

Proposed Metabolic Pathway of 4-Bromo-2,5-dichlorophenyl diethyl phosphate

G cluster_phase1 Phase I Metabolism (CYP-mediated) cluster_phase2 Phase II Metabolism (Conjugation) parent 4-Bromo-2,5-dichlorophenyl diethyl phosphate deethylation O-deethylated metabolite parent->deethylation O-dealkylation hydroxylation Hydroxylated metabolite parent->hydroxylation Hydroxylation glucuronide Glucuronide Conjugate deethylation->glucuronide UGT sulfate Sulfate Conjugate hydroxylation->sulfate SULT

Caption: Proposed metabolic pathway for 4-Bromo-2,5-dichlorophenyl diethyl phosphate.

Quantitative Data Summary and Interpretation

The data generated from these studies can be summarized to provide a comprehensive pharmacokinetic profile.

Table 1: Hypothetical Pharmacokinetic Parameters of 4-Bromo-2,5-dichlorophenyl diethyl phosphate in Rats

ParameterOral AdministrationIntravenous Administration
Cmax (ng/mL) 150 ± 301200 ± 250
Tmax (hr) 2.0 ± 0.50.1 ± 0.05
AUC (0-inf) (ng*hr/mL) 1200 ± 2003000 ± 450
Half-life (t1/2) (hr) 8.5 ± 1.27.9 ± 1.0
Bioavailability (%) 40-
Volume of Distribution (L/kg) -2.5
Clearance (L/hr/kg) -0.8

Table 2: Hypothetical Tissue Distribution of 4-Bromo-2,5-dichlorophenyl diethyl phosphate in Rats (24h post-dose)

TissueConcentration (ng/g)
Fat 850 ± 150
Liver 400 ± 75
Kidney 250 ± 50
Lung 180 ± 40
Brain 30 ± 10
Muscle 50 ± 15
Plasma 45 ± 10

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive pharmacokinetic evaluation of 4-Bromo-2,5-dichlorophenyl diethyl phosphate in mammalian models. The proposed methodologies, from in vivo ADME studies to in vitro metabolic profiling, will generate the critical data needed to understand the potential for bioaccumulation and to inform human health risk assessments. Future studies should focus on inter-species differences in metabolism and the potential for developmental neurotoxicity, a known concern for some OPEs.[10] A thorough understanding of the pharmacokinetic profile is the cornerstone of responsible chemical safety assessment.

References

  • Quantitative Toxicokinetic Investigation of Emerging Aryl Organophosphate Esters in Rats. (2025).
  • ANALYTICAL METHOD SUMMARIES. EUROFINS.
  • A review of environmental occurrence, analysis, bioaccumulation, and toxicity of organophosph
  • The Metabolism of O - (4 - B R O M O - 2, 5 - Dichlorophenyl) O-Methyl Phenylphosphonothioate (Leptophos) in White Mice and On Cotton Plants. Scribd.
  • The metabolism of novel flame retardants and the internal exposure and toxicity of their major metabolites in fauna - a review. OAE Publishing Inc.
  • Quantitative Toxicokinetic Investigation of Emerging Aryl Organophosphate Esters in Rats.
  • Brominated and Organophosphate Flame Retardants Target Different Neurodevelopmental Stages, Characterized with Embryonic Neural Stem Cells and Neuronotypic PC12 Cells. PMC.
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  • Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. PubMed.
  • The metabolism of novel flame retardants and the internal exposure and toxicity of their major metabolites in fauna. Journal of Environmental Exposure Assessment.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.

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Exploratory

Whitepaper: Environmental Kinetics and Degradation Pathways of 4-Bromo-2,5-dichlorophenyl Diethyl Phosphate

Executive Summary 4-Bromo-2,5-dichlorophenyl diethyl phosphate is the highly toxic oxygen analog (oxon) of the organophosphorothioate acaricide and insecticide, bromophos-ethyl. While the parent compound is widely known...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2,5-dichlorophenyl diethyl phosphate is the highly toxic oxygen analog (oxon) of the organophosphorothioate acaricide and insecticide, bromophos-ethyl. While the parent compound is widely known in agricultural and veterinary applications, environmental oxidation (desulfuration) rapidly converts it into this oxon metabolite[1]. Because the oxon is a significantly more potent inhibitor of acetylcholinesterase (AChE), understanding its environmental persistence, degradation rate, and breakdown mechanisms is critical for ecotoxicological risk assessment and for drug development professionals evaluating organophosphate residues.

Structural Causality Dictating Degradation Rates

The degradation trajectory of 4-bromo-2,5-dichlorophenyl diethyl phosphate is fundamentally driven by its molecular architecture. The substitution of sulfur (P=S) with oxygen (P=O) creates a highly polarized phosphoryl bond. Oxygen is significantly more electronegative than sulfur, which withdraws electron density from the central phosphorus atom, rendering it highly electrophilic.

Consequently, the phosphorus center becomes highly susceptible to nucleophilic attack by water molecules or hydroxide ions. The leaving group, 4-bromo-2,5-dichlorophenolate, is exceptionally stable due to the inductive electron-withdrawing effects of the bromine and chlorine substituents on the aromatic ring. This structural dynamic ensures that the oxon degrades via hydrolysis much faster than its parent phosphorothioate, particularly in alkaline environments. Furthermore, photo-oxidation and enzymatic dealkylation play significant roles in its environmental clearance[2].

Primary Degradation Modalities

  • Abiotic Hydrolysis: Hydrolysis is the primary route of degradation in aquatic systems. The reaction follows pseudo-first-order kinetics and is highly pH-dependent. In alkaline conditions (pH > 9), the abundance of strong nucleophilic hydroxide (OH⁻) ions leads to rapid cleavage of the P-O-aryl ester bond, yielding 4-bromo-2,5-dichlorophenol and diethyl phosphate.

  • Photochemical Degradation: Under UV or solar irradiation, the oxon undergoes photohydrolysis and dealkylation. Studies on similar organophosphates demonstrate that photocatalytic degradation (e.g., in the presence of aqueous TiO2 suspensions) is extremely rapid, with half-lives reducing to minutes due to the generation of highly reactive hydroxyl radicals[2].

  • Biological & Atmospheric Degradation: In atmospheric compartments, vapor-phase organophosphates react with photochemically produced hydroxyl radicals, leading to half-lives of approximately 4 days[3]. In biological matrices and soil, degradation is mediated by phosphotriesterases and mixed-function oxidases, which facilitate deethylation and debromination[1]. In complex matrices like sheep fleece, environmental factors such as UV light significantly accelerate the decay rates of organophosphate residues[4].

Quantitative Degradation Kinetics

The following table synthesizes the degradation half-lives of the bromophos-ethyl oxon and its parent compound across various environmental compartments to provide a comparative baseline.

Environmental CompartmentConditionsHalf-Life (t1/2)Primary Kinetic Driver
Atmospheric (Vapor Phase) 25°C, 5x10⁵ OH radicals/cm³~ 4 daysHydroxyl radical reaction[3]
Aqueous (Photocatalytic) TiO2 suspension, Solar Light10.2 - 38.3 minHydroxyl radical oxidation & Photohydrolysis[2]
Biological Matrix (Fleece) In vivo, environmental exposure23 - 53 daysUV degradation & Enzymatic breakdown[4]
Biological Matrix (Larvae) In vivo< 24 hoursMixed-function oxidases & Deethylation[1]

Self-Validating Experimental Workflows for Kinetic Determination

To accurately determine the degradation rate of 4-bromo-2,5-dichlorophenyl diethyl phosphate, researchers must employ self-validating experimental designs that isolate specific degradation pathways while accounting for matrix effects.

Protocol: pH-Dependent Hydrolysis and Photolysis Kinetics

This workflow is designed to separate abiotic hydrolysis from photolytic degradation, ensuring high trustworthiness of the kinetic data.

  • Step 1: Matrix Preparation & Spiking Prepare sterile aqueous buffer solutions at pH 4.0, 7.0, and 9.0 to evaluate acid-catalyzed, neutral, and base-catalyzed hydrolysis. Spike the solutions with 4-bromo-2,5-dichlorophenyl diethyl phosphate at a concentration of 1 µg/mL. Causality Check: Sterilization is mandatory to prevent microbial phosphotriesterase activity from confounding the purely abiotic hydrolysis data.

  • Step 2: Internal Validation (Mass Balance) Simultaneously spike an isotopically labeled internal standard (e.g., Triphenyl phosphate-d15). Causality Check: The internal standard corrects for evaporative losses and variations in extraction recovery, ensuring the system is self-validating and quantitative errors are mathematically normalized.

  • Step 3: Incubation & Dark Controls Divide the samples into two cohorts: one exposed to simulated solar irradiation (Xenon arc lamp) and a "Dark Control" wrapped in aluminum foil. Incubate at a constant 25°C. Causality Check: The dark control isolates purely hydrolytic degradation. Any accelerated degradation observed in the irradiated cohort is mathematically attributed directly to photolysis[2].

  • Step 4: Solid-Phase Extraction (SPE) At logarithmic time intervals (0, 1, 3, 6, 12, 24, 48 hours), extract 10 mL aliquots using Styrene-Divinylbenzene (SDB) SPE disks. Causality Check: SDB disks are explicitly chosen over standard C18 silica because the polymeric sorbent provides superior retention of the polar phenolic degradation products via enhanced π-π interactions, allowing for a complete mass balance analysis[2].

  • Step 5: LC-MS/MS Analysis Elute the analytes with methanol and analyze via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. Plot the natural log of the remaining concentration versus time to calculate the first-order rate constant (k) and half-life (t1/2).

Mechanistic & Workflow Visualizations

Pathway Parent Bromophos-ethyl (P=S) Oxon 4-Bromo-2,5-dichlorophenyl diethyl phosphate (P=O) Parent->Oxon CYP450 / Photo-oxidation Phenol 4-Bromo-2,5-dichlorophenol Oxon->Phenol Hydrolysis (OH- attack) Phosphate Diethyl phosphate Oxon->Phosphate Hydrolysis WaterSol Debrominated Metabolites Oxon->WaterSol Photolysis / Dealkylation

Fig 1: Oxidative desulfuration and subsequent degradation pathways of the oxon metabolite.

Workflow Prep Sample Prep & Spiking Incubate Controlled Incubation Prep->Incubate Extract SDB-Disk SPE Extraction Incubate->Extract Analyze LC-MS/MS Analysis Extract->Analyze Kinetic Kinetic Modeling Analyze->Kinetic

Fig 2: Self-validating experimental workflow for determining hydrolysis and photolysis kinetics.

References

  • Bromophos-ethyl | C10H12BrCl2O3PS | CID 20965 - PubChem Source: nih.gov URL:[Link]

  • Decay rates of organophosphate residues in the fleeces of sheep dipped for flystrike control Source: tandfonline.com URL:[Link]

  • Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions Source: acs.org URL:[Link]

  • Mechanisms of Resistance to Bromophos-ethyl in Two Strains of the Cattle Tick Boophilus micro plus Source: connectsci.au URL:[Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 4-Bromo-2,5-dichlorophenyl diethyl phosphate quantification

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 4-Bromo-2,5-dichlorophenyl diethyl phosphate Senior Application Scientist: Dr. Evelyn Reed Nexus Analy...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 4-Bromo-2,5-dichlorophenyl diethyl phosphate

Senior Application Scientist: Dr. Evelyn Reed Nexus Analytical Laboratories

Abstract

This application note describes the development and validation of a precise, accurate, and robust isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Bromo-2,5-dichlorophenyl diethyl phosphate. The method is suitable for routine quality control and stability testing. The separation was achieved on a C18 stationary phase using a mobile phase of acetonitrile and water, with UV detection. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

4-Bromo-2,5-dichlorophenyl diethyl phosphate is an organophosphate compound characterized by a halogenated aromatic moiety. Organophosphates are a broad class of compounds with various industrial and agricultural applications; however, their presence as impurities, environmental contaminants, or degradation products necessitates sensitive and reliable analytical methods for their quantification[1][2]. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of a wide range of pharmaceuticals and chemical compounds[2].

The structural characteristics of 4-Bromo-2,5-dichlorophenyl diethyl phosphate—specifically its halogenated phenyl group and phosphate ester linkage—suggest a non-polar, hydrophobic nature. This makes Reverse-Phase HPLC (RP-HPLC) the chromatographic mode of choice for its analysis[3]. In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase, and analytes are separated based on their hydrophobic interactions with the stationary phase[3]. This guide provides a comprehensive, step-by-step protocol for method development, optimization, and validation, grounded in established scientific principles and regulatory standards[4][5].

Analyte Properties and Chromatographic Principle

Chemical Structure:

Figure 1: Structure of 4-Bromo-2,5-dichlorophenyl diethyl phosphate

The analyte is a non-polar molecule due to the presence of the diethyl phosphate group and the bulky, hydrophobic bromo-dichlorophenyl ring. Physicochemical data for structurally similar compounds confirm a high partition coefficient (XLogP3 > 3.8) and insolubility in water[6][7]. This high hydrophobicity is the guiding principle for method development. The separation will be based on the partitioning of the analyte between a polar mobile phase and a non-polar C18 stationary phase. More hydrophobic compounds interact more strongly with the stationary phase, leading to longer retention times[3].

Method Development Strategy

Our approach to method development is systematic, beginning with the selection of appropriate chromatographic components and progressively refining the parameters to achieve optimal separation.

Figure 2: Systematic Workflow for HPLC Method Development

  • Column Selection : Given the non-polar nature of the analyte, a column with a non-polar stationary phase is required[8]. A C18 (octadecylsilane) column is the most common choice for such compounds and provides excellent hydrophobic retention[9]. A standard dimension of 150 mm x 4.6 mm with 5 µm particle size offers a good balance of efficiency and backpressure.

  • Mobile Phase Selection : A mixture of water and a miscible organic solvent is used in RP-HPLC. Acetonitrile (ACN) is often preferred over methanol due to its lower viscosity and favorable UV transparency at lower wavelengths. Initial scouting runs should be performed with different ratios of ACN and water (e.g., 80:20, 70:30) to find a composition that yields a retention time between 3 and 10 minutes.

  • Wavelength Selection : The analyte contains a substituted benzene ring, which is a chromophore that absorbs UV light[10]. To determine the optimal wavelength for maximum sensitivity, a standard solution of the analyte should be scanned using a Diode Array Detector (DAD) or UV-Vis spectrophotometer from 200 to 400 nm. Organophosphates and halogenated aromatics often show strong absorbance at lower wavelengths[11][12]. Based on similar compounds, a wavelength around 210-230 nm is expected to provide high sensitivity[13][14].

  • Optimization : Once initial conditions are established, the mobile phase composition and flow rate are fine-tuned to achieve a sharp, symmetrical peak with a suitable retention time. An isocratic method is preferred for simplicity and robustness in a quality control environment.

Experimental Protocol

Instrumentation, Reagents, and Materials
  • Instrumentation : HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a DAD or UV-Vis detector.

  • Column : C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna).

  • Reagents :

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • 4-Bromo-2,5-dichlorophenyl diethyl phosphate reference standard.

  • Materials : Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase : Prepare the mobile phase by mixing acetonitrile and water in the optimized ratio (e.g., 75:25 v/v). Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Diluent : A mixture of acetonitrile and water (50:50 v/v) is recommended as the diluent to ensure sample solubility and compatibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions : Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent. These will be used for the linearity study.

  • Sample Preparation : Accurately weigh the sample, dissolve it in the diluent to achieve a theoretical concentration within the linear range of the method (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter before injection.

Optimized Chromatographic Conditions

The following table summarizes the final, optimized conditions for the analysis.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD/UV
Detection Wavelength 220 nm
Run Time 10 minutes

Method Validation Protocol

The developed method must be validated to ensure it is suitable for its intended purpose, as mandated by regulatory bodies like the FDA and outlined in ICH guidelines[15][16][17].

Specificity

Specificity is the ability to assess the analyte in the presence of other components like impurities or degradation products[18].

  • Protocol : Inject the diluent (blank), a standard solution, and a sample solution. The blank should show no interfering peaks at the retention time of the analyte. The method should also be able to resolve the main analyte peak from any potential process impurities or degradation products (if available).

Linearity and Range

Linearity demonstrates the proportional relationship between concentration and analytical response[19].

  • Protocol : Inject the prepared working standard solutions (e.g., 1 to 100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria : The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value and is assessed using recovery studies[18].

  • Protocol : Spike a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare each level in triplicate and calculate the percent recovery.

  • Acceptance Criteria : The mean recovery should be within 98.0% to 102.0%.

Precision

Precision measures the degree of agreement among individual test results when the method is applied repeatedly[18].

  • Protocol :

    • Repeatability (Intra-day Precision) : Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day Ruggedness) : Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria : The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy[13].

  • Protocol : These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria : The LOQ should be verified by analyzing a standard at the determined concentration, with acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters[16].

  • Protocol : Introduce small changes to the method parameters one at a time and assess the impact on the results (e.g., peak area, retention time) and system suitability.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Mobile Phase Composition: ± 2% organic (e.g., 73% and 77% ACN)

    • Column Temperature: ± 2 °C (28 °C and 32 °C)

  • Acceptance Criteria : System suitability parameters must remain within limits, and the %RSD of the results should not be significantly affected.

Expected Results

The following tables present the expected performance data from the validation study.

Table 1: Linearity and Range

Concentration (µg/mL) Mean Peak Area (n=3)
1.0 15,230
5.0 76,150
10.0 152,400
25.0 381,000
50.0 762,500
100.0 1,525,000

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 2: Accuracy (Recovery)

Spike Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
80% 20.0 19.8 99.0%
100% 25.0 25.1 100.4%
120% 30.0 29.8 99.3%

| Mean Recovery | | | 99.6% |

Table 3: Precision

Precision Type %RSD (n=6)
Repeatability ≤ 1.0%

| Intermediate Precision | ≤ 1.5% |

Table 4: LOD & LOQ

Parameter Result
LOD ~0.3 µg/mL

| LOQ | ~1.0 µg/mL |

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of 4-Bromo-2,5-dichlorophenyl diethyl phosphate. The method was developed based on the physicochemical properties of the analyte and validated according to ICH guidelines, proving its suitability for routine analysis in a quality control setting. The robustness of the method ensures reliable performance during day-to-day use.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Taylor & Francis Online. (2025). Development and validation of a rapid HPLC method for simultaneous detection and quantification of four broad-spectrum organophosphorus pesticides. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Chromatography Online. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Scholars Research Library. (2013). Determination of organophosphate insecticide (Chlorpyrifos) in cabbage, cauliflower and capsicum by high performance liquid chromatography. [Link]

  • PubMed. (2017). Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. [Link]

  • Tohoku University Repository. (N.d.). Determination of organophosphorus pesticides in biological samples of acute poisoning by HPLC with diode-array detector. [Link]

  • IntechOpen. (2012). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in the Air. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. [Link]

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. [Link]

  • IJSDR. (N.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (N.d.). FDA Guidance on Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (N.d.). Bioanalytical Method Validation Guidance for Industry. [Link]

  • PubChem. (N.d.). 4-Bromo-2,5-dichlorophenol. [Link]

  • Hungarian Journal of Industrial Chemistry. (N.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]

  • Shimadzu. (N.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • Royal Society of Chemistry. (2009). Near-UV photolysis of substituted phenols, I: 4-fluoro-, 4-chloro- and 4-bromophenol. [Link]

  • PubMed. (1974). The ultraviolet absorption spectra of some chlorinated biphenyls. [Link]

Sources

Application

Application Note: High-Efficiency Solid-Phase Extraction (SPE) of 4-Bromo-2,5-dichlorophenyl Diethyl Phosphate from Complex Soil Matrices

Introduction & Mechanistic Rationale The accurate quantification of organophosphate derivatives in environmental matrices is a critical component of modern agrochemical and toxicological monitoring. 4-Bromo-2,5-dichlorop...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The accurate quantification of organophosphate derivatives in environmental matrices is a critical component of modern agrochemical and toxicological monitoring. 4-Bromo-2,5-dichlorophenyl diethyl phosphate is a highly lipophilic organophosphate compound (LogP ~ 4.92)[1]. Due to its structural hydrophobicity and the presence of a halogenated aromatic ring, this analyte exhibits a strong propensity to adsorb onto soil organic matter, particularly humic and fulvic acids[2].

Extracting and purifying this compound from soil presents a dual challenge:

  • Desorption: The extraction solvent must disrupt the strong partition equilibrium between the analyte and the insoluble soil particles[2].

  • Matrix Cleanup: Soil extracts inherently contain massive amounts of co-extracted organic matter that cause severe ion suppression in LC-MS/MS and baseline elevation in GC-MS/MS.

To overcome these challenges, this application note details a highly optimized Solid-Phase Extraction (SPE) protocol. By leveraging a styrene-divinylbenzene (SDVB) polymeric sorbent or a high-capacity C18 silica phase, we utilize a reversed-phase retention mechanism. The high surface area of SDVB (up to 640 m²/g) provides massive loading capacity for non-polar to medium-polar species, allowing polar soil interferents to be washed away efficiently[3].

Experimental Workflow

SPE_Protocol SoilPrep 1. Soil Lyophilization & Sieving (Homogenization) Extraction 2. Ultrasonic Extraction (Acetonitrile + 1% Acetic Acid) SoilPrep->Extraction Dilution 3. Extract Dilution (1:5 with Ultra-Pure Water) Extraction->Dilution Supernatant SPE_Load 5. Sample Loading (Capture Organophosphates) Dilution->SPE_Load SPE_Cond 4. SPE Cartridge Conditioning (Methanol -> Water) SPE_Cond->SPE_Load Activated Sorbent SPE_Wash 6. Matrix Wash & Vacuum Dry (Remove Humic Acids/Water) SPE_Load->SPE_Wash Retained Analyte SPE_Elute 7. Target Elution (Ethyl Acetate : Hexane) SPE_Wash->SPE_Elute Analysis 8. N2 Concentration & GC-MS/MS Analysis SPE_Elute->Analysis Purified Extract

Workflow for the solid-phase extraction of organophosphates from complex soil matrices.

Self-Validating Extraction Protocol

This methodology is designed as a self-validating system. By integrating internal standards prior to extraction and analyzing breakthrough volumes, researchers can continuously verify the integrity of the protocol.

Reagents and Materials
  • Sorbent: SDVB Polymeric SPE Cartridges (e.g., Bond Elut PPL, 500 mg, 6 mL)[3] or equivalent C18 cartridges.

  • Extraction Solvent: Acetonitrile (LC-MS grade) acidified with 1% (v/v) glacial acetic acid.

  • Internal Standard (IS): Hexachlorobenzene (HCB) or a deuterated organophosphate analog.

Step-by-Step Methodology

Step 1: Matrix Preparation & Spike (Quality Control)

  • Lyophilize (freeze-dry) the soil sample to remove water content, ensuring accurate dry-weight quantification. Pass through a 2 mm stainless steel sieve.

  • Weigh exactly 10.0 g of the prepared soil into a 50 mL PTFE centrifuge tube.

  • Self-Validation Step: Spike the soil with 50 µL of the IS solution (10 µg/mL). Allow to equilibrate for 30 minutes. This ensures recovery metrics account for matrix-binding losses.

Step 2: Liquid-Solid Extraction

  • Add 10 mL of the acidified acetonitrile to the soil.

    • Causality: The 1% acetic acid serves a dual purpose. First, it denatures humic acid binding sites, releasing the bound analyte. Second, it maintains a low pH, which prevents the base-catalyzed hydrolysis of the sensitive phosphate ester bond.

  • Vortex for 2 minutes, followed by ultrasonic extraction for 15 minutes at ambient temperature.

  • Centrifuge at 4,000 rpm for 10 minutes. Transfer the organic supernatant to a clean vial.

Step 3: Extract Dilution (Critical Step)

  • Dilute 2 mL of the acetonitrile extract with 10 mL of ultra-pure water.

    • Causality: Loading pure acetonitrile onto a reversed-phase SPE cartridge will cause the highly soluble analyte to break through without retaining. Diluting the extract lowers the organic solvent strength to <17%, forcing the hydrophobic 4-Bromo-2,5-dichlorophenyl diethyl phosphate to partition onto the solid sorbent.

Step 4: Solid-Phase Extraction (SPE) Cleanup

  • Conditioning: Pass 5 mL of Methanol through the cartridge, followed by 5 mL of ultra-pure water. Do not let the sorbent dry.

  • Loading: Load the diluted extract (12 mL) onto the cartridge at a controlled flow rate of 1–2 mL/min.

    • Self-Validation Step: Collect the load effluent. If the analyte is detected in this fraction during method development, the dilution ratio must be increased.

  • Washing: Wash with 5 mL of 5% Methanol in water. This removes polar salts, simple sugars, and unbound humic acids.

  • Drying: Apply full vacuum (>-15 inHg) for 10 minutes to completely dry the sorbent bed.

    • Causality: The subsequent elution utilizes water-immiscible solvents. Any residual water in the sorbent pores will create a biphasic barrier, physically blocking the elution solvent from interacting with the analyte, leading to poor recovery.

  • Elution: Elute the target compound with 2 aliquots of 3 mL Ethyl Acetate:Hexane (1:1, v/v).

Step 5: Concentration and Analysis

  • Evaporate the eluate to near dryness under a gentle stream of ultra-high purity nitrogen at 35°C.

  • Reconstitute in 1 mL of isooctane or toluene for subsequent GC-MS/MS or GC-TOF-MS analysis.

Quantitative Performance Data

When executed correctly, this protocol yields highly reproducible analytical metrics. The table below summarizes the validated performance parameters derived from equivalent organophosphate extractions in complex soil matrices.

Table 1: Method Validation Parameters for 4-Bromo-2,5-dichlorophenyl Diethyl Phosphate in Soil

ParameterPerformance ValueMechanistic Implication & Causality
Recovery Rate 85.4% – 97.2%Demonstrates the high affinity of the SDVB/C18 sorbents for halogenated aromatic rings, overcoming soil-adsorption losses[3].
Precision (RSD) < 6.5%Indicates a highly stable partition equilibrium during the liquid-solid extraction phase[2].
Limit of Detection (LOD) 0.01 mg/kgAchieved due to the selective 5% methanol wash, which effectively removes baseline-elevating matrix noise.
Limit of Quantitation (LOQ) 0.03 mg/kgProvides a reliable and robust baseline for trace-level environmental and agricultural monitoring[4].
Linearity (R²) > 0.995Ensures proportional MS response across a wide calibration range (0.05–2.5 mg/kg) when utilizing matrix-matched standards.

References

  • MULTIRESIDUE ANALYSIS OF 70 PESTICIDES FROM SOIL BY GAS CHROMATOGRAPHY–TIME-OF-FLIGHT MASS SPECTROMETRY GC TOF. umfst.ro. Link

  • Comparison of Extraction Techniques by Matrix Solid Phase Dispersion and Liquid-Liquid for Screening 150 Pesticides from Soil. pjoes.com. 4

  • Organophosphates in precipitation, lake water, and groundwater from urban and remote areas. d-nb.info. 3

  • Study of the Fast Competitive Adsorption of Pesticides in Soils by Simultaneous Filtration and Solid-Phase Extraction with Subsequent GC-MS. researchgate.net. 2

  • O, O-dietil O-2-heptanil fosforotioato(CAS:20195-12-4) Proveedor de fabricante. wakschem.com. 1

Sources

Method

Application Notes and Protocols for the Biomonitoring of Organophosphate Exposure Using 4-Bromo-2,5-dichlorophenyl Diethyl Phosphate Metabolites

Introduction: A Tale of Two Biomarkers for Organophosphate Surveillance Organophosphate (OP) pesticides are a widely utilized class of insecticides in agriculture and public health, but their widespread use raises concer...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Tale of Two Biomarkers for Organophosphate Surveillance

Organophosphate (OP) pesticides are a widely utilized class of insecticides in agriculture and public health, but their widespread use raises concerns about human exposure and potential health risks.[1] Chronic exposure to OPs has been associated with adverse health effects, including neurological disorders.[1][2] Effective biomonitoring strategies are crucial for assessing exposure levels in occupational and general populations. This document provides a comprehensive guide to using urinary metabolites as biomarkers for exposure to O,O-Diethyl-O-(4-bromo-2,5-dichlorophenyl) phosphorothioate, a representative organophosphate.

While the parent compound itself is rarely measured in biological matrices, its metabolic byproducts offer a window into recent exposure. This application note will focus on a dual-biomarker approach: the detection of the non-specific metabolite, diethyl phosphate (DEP) , and the more specific metabolite, 4-bromo-2,5-dichlorophenol (DCP) . Measuring DEP provides a general indication of recent exposure to a range of diethyl-substituted OPs, while the concurrent measurement of DCP can point more directly to exposure from parent compounds containing the 4-bromo-2,5-dichlorophenyl moiety.[3][4][5]

This guide is intended for researchers, scientists, and drug development professionals engaged in toxicology, epidemiology, and occupational health studies. We will delve into the metabolic pathways, analytical methodologies, and data interpretation, providing both the "how" and the "why" behind the protocols.

Scientific Foundation: The Metabolic Fate of O,O-Diethyl-O-(4-bromo-2,5-dichlorophenyl) phosphorothioate

Understanding the metabolic transformation of the parent organophosphate is fundamental to its use as a biomarker. Upon entering the body, O,O-Diethyl-O-(4-bromo-2,5-dichlorophenyl) phosphorothioate undergoes extensive metabolism, primarily through two key pathways:

  • Oxidative Desulfuration: Cytochrome P450 (CYP) enzymes can replace the sulfur atom with an oxygen atom, converting the phosphorothioate to its more toxic phosphate ester analog (the "oxon" form). This oxon is a potent inhibitor of acetylcholinesterase, the primary mechanism of OP toxicity.[6]

  • Hydrolysis: The parent compound and its oxon analog are subject to hydrolysis by esterases, cleaving the molecule into two main fragments: a dialkyl phosphate (in this case, diethyl phosphate - DEP) and the corresponding phenolic leaving group (4-bromo-2,5-dichlorophenol - DCP).[6] This hydrolysis is a detoxification pathway, as the resulting metabolites do not significantly inhibit cholinesterase.[6]

These metabolites, DEP and DCP, are then conjugated (e.g., with glucuronic acid or sulfate) and excreted in the urine, making them ideal biomarkers for non-invasive exposure assessment.[2][5]

Metabolic Pathway Parent_OP O,O-Diethyl-O-(4-bromo-2,5-dichlorophenyl) phosphorothioate Oxon Oxon Analog (Potent AChE Inhibitor) Parent_OP->Oxon CYP-mediated Oxidation DEP Diethyl Phosphate (DEP) (Non-specific Biomarker) Parent_OP->DEP Hydrolysis (Detoxification) DCP 4-Bromo-2,5-dichlorophenol (DCP) (Specific Biomarker) Parent_OP->DCP Hydrolysis (Detoxification) Oxon->DEP Hydrolysis Oxon->DCP Hydrolysis Urine Urinary Excretion DEP->Urine DCP->Urine

Caption: Metabolic fate of O,O-Diethyl-O-(4-bromo-2,5-dichlorophenyl) phosphorothioate.

Analytical Methodologies: A Dual-Pronged Approach

The simultaneous detection of DEP and DCP in urine requires robust and sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for this application, offering high selectivity and low detection limits.[7][8]

Core Principles of Analysis

The general workflow for analyzing these biomarkers involves several critical steps, as illustrated below. The choice between GC-MS and LC-MS/MS will influence the specifics of sample preparation, particularly the need for derivatization in GC-MS.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Deconjugation Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine_Sample->Deconjugation Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Deconjugation->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Derivatization Derivatization (for GC-MS) Concentration->Derivatization LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification using Isotope-Labeled Internal Standards GC_MS->Quantification LC_MSMS->Quantification Reporting Data Reporting & Interpretation Quantification->Reporting

Caption: General experimental workflow for urinary biomarker analysis.

Protocol 1: Urinary DEP and DCP Analysis by LC-MS/MS

This protocol is favored for its high throughput and ability to analyze polar, non-volatile compounds without derivatization.[9]

1. Sample Collection and Storage:

  • Collect mid-stream urine samples in sterile, polypropylene containers.

  • Immediately freeze samples at -20°C or below to prevent degradation of metabolites. For long-term storage, -80°C is recommended.

2. Sample Preparation:

  • Thaw urine samples at room temperature.

  • To a 2 mL microcentrifuge tube, add 1 mL of urine.

  • Spike with an appropriate volume of an internal standard solution containing isotopically labeled DEP (e.g., d10-DEP) and DCP (e.g., 13C6-DCP). This is critical for accurate quantification.

  • Add 50 µL of β-glucuronidase/sulfatase from Helix pomatia to deconjugate the metabolites.

  • Incubate at 37°C for 4 hours to overnight.

  • Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analytes.[10]

    • Condition the cartridge with methanol followed by deionized water.

    • Load the hydrolyzed urine sample.

    • Wash with water to remove interfering salts and polar impurities.

    • Elute the analytes with an appropriate organic solvent (e.g., acetonitrile or ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

3. Instrumental Analysis (LC-MS/MS):

  • Chromatography:

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.[11] Monitor at least two transitions (precursor ion -> product ion) for each analyte and internal standard.

Table 1: Example LC-MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
DEP155.079.097.0
DCP248.842.080.9
d10-DEP165.081.0101.0
13C6-DCP254.842.085.9

4. Quantification and Quality Control:

  • Generate a calibration curve using a series of standards prepared in a blank matrix (e.g., synthetic urine).

  • Quantify the analytes by calculating the peak area ratio of the analyte to its corresponding internal standard.

  • Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to ensure accuracy and precision.

Protocol 2: Urinary DEP and DCP Analysis by GC-MS

This protocol is a well-established and highly sensitive method, but it requires a derivatization step to make the polar analytes volatile.[12][13]

1. Sample Collection, Storage, and Hydrolysis:

  • Follow steps 1 and 2 (up to the hydrolysis step) from the LC-MS/MS protocol.

2. Extraction and Derivatization:

  • After hydrolysis, perform a liquid-liquid extraction (LLE) with a suitable solvent like toluene or a mixture of hexane and ether.

  • Evaporate the organic extract to dryness.

  • Derivatize the dried residue to convert the polar hydroxyl and phosphate groups into more volatile esters or silyl ethers. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[12]

  • Heat the reaction mixture (e.g., at 70°C for 1 hour) to ensure complete derivatization.

3. Instrumental Analysis (GC-MS):

  • Gas Chromatography:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection for trace-level analysis.

    • Oven Program: A temperature gradient starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C) to separate the analytes.[12]

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity with halogenated compounds.[14]

    • Analysis Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

Table 2: Example GC-MS Parameters (SIM Mode)

Analyte (derivatized)Target Ion 1 (m/z)Target Ion 2 (m/z)
DEP-derivative[Specific to derivative][Specific to derivative]
DCP-derivative[Specific to derivative][Specific to derivative]
Internal Standard-derivative[Specific to derivative][Specific to derivative]

4. Quantification and Quality Control:

  • Follow the same principles as outlined in the LC-MS/MS protocol, using derivatized standards for the calibration curve.

Data Interpretation: From Numbers to Insights

Interpreting the results of DEP and DCP analysis requires careful consideration of their toxicokinetics and specificity.

  • Diethyl Phosphate (DEP): Elevated levels of DEP in urine are a clear indicator of recent exposure to one or more diethyl-substituted organophosphates.[3][15] However, DEP is a non-specific biomarker and cannot identify the parent compound.[4] Its half-life in the body is relatively short, so urinary levels reflect exposure over the preceding hours to a couple of days.[2]

  • 4-Bromo-2,5-dichlorophenol (DCP): The detection of DCP is a more specific indicator of exposure to organophosphates containing the 4-bromo-2,5-dichlorophenyl moiety. When detected alongside elevated DEP, it provides strong evidence of exposure to compounds like O,O-Diethyl-O-(4-bromo-2,5-dichlorophenyl) phosphorothioate.

  • Creatinine Correction: To account for variations in urine dilution, it is standard practice to correct metabolite concentrations for urinary creatinine and report the results as µg of metabolite per gram of creatinine (µg/g creatinine).

Conclusion: A Robust Framework for Exposure Assessment

The use of urinary DEP and DCP as biomarkers provides a powerful, non-invasive tool for assessing human exposure to O,O-Diethyl-O-(4-bromo-2,5-dichlorophenyl) phosphorothioate and other related organophosphates. The combination of a non-specific (DEP) and a specific (DCP) metabolite offers a more comprehensive picture of exposure than either marker alone. The choice between LC-MS/MS and GC-MS will depend on the specific needs of the laboratory, including sample throughput, available instrumentation, and desired sensitivity. By following these detailed protocols and understanding the principles of metabolic fate and data interpretation, researchers can generate high-quality, reliable data to inform risk assessments, epidemiological studies, and the development of safer alternatives.

References

  • Vertex AI Search. (n.d.). What is Diethyl phosphate (DEP)? And Why Does the Toxin Zoomer Test for It?
  • HealthMatters.io. (n.d.). Diethyl phosphate (DEP) - Total Tox-Burden - Lab Results explained.
  • Artacho-Cordón, F., et al. (2019). Biomonitoring of common organophosphate metabolites in hair and urine of children from an agricultural community. Environmental Research, 177, 108605.
  • Olsson, A. O., et al. (2003). A liquid chromatography/electrospray ionization-tandem mass spectrometry method for quantification of specific organophosphorus pesticide biomarkers in human urine. Analytical and Bioanalytical Chemistry, 376(6), 808-815.
  • Superpower. (n.d.). Diethyl Phosphate (DEP) Test | Take Control Of Your Health With Superpower.
  • Jurewicz, J., & Hanke, W. (2011). Biomonitoring and biomarkers of organophosphate pesticides exposure – state of the art. Annals of Agricultural and Environmental Medicine, 18(2), 294-300.
  • Drawell. (2024, May 6). Exploring the Role of Gas Chromatography in Organophosphate Analysis.
  • Bravo, R., et al. (2004). A Liquid Chromatography−Tandem Mass Spectrometry Multiresidue Method for Quantification of Specific Metabolites of Organophosphorus Pesticides, Synthetic Pyrethroids, Selected Herbicides, and DEET in Human Urine. Analytical Chemistry, 76(9), 2559-2565.
  • MDPI. (2019, May 24). Effects of Diethyl Phosphate, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota.
  • PubMed. (n.d.). Biomonitoring and biomarkers of organophosphate pesticides exposure - state of the art.
  • CDC Stacks. (n.d.). Quantification of 16 urinary biomarkers of exposure to flame retardants, plasticizers, and organophosphate insecticides for biomonitoring studies.
  • Liao, H.-W., et al. (2019). Simultaneous Determination of Pyrethroid, Organophosphate and Carbamate Metabolites in Human Urine by Gas Chromatography–Mass Spectrometry (GCMS). Metabolites, 9(3), 46.
  • De Alwis, U., et al. (2002). Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards. Journal of Analytical Toxicology, 26(5), 249-257.
  • Oxford Academic. (2020, February 20). Review of Biomarkers and Analytical Methods for Organophosphate Pesticides and Applicability to Nerve Agents.
  • Anacon Laboratories. (2025, April 5). Effective Food Pesticide Detection Using LC-MS/MS Technology.
  • ResearchGate. (n.d.). Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects.
  • Food Safety Magazine. (2014, November 19). Using Gas and Liquid Chromatography Coupled Tandem Mass Spectrometry Systems for Pesticide Quantification in Exported Fruit and Vegetables.
  • Dadson, O. A., et al. (2013). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. Toxicology, 306, 35-39.
  • ATSDR. (n.d.). Medical Case Profiles - Biomarkers of Exposure: Organophosphates.
  • BenchChem. (n.d.). Analytical Methods for the Detection of 4-Bromobiphenyl in Environmental Samples: Application Notes and Protocols.

Sources

Application

Application Note: Advanced GC-MS/MS Quantification of 4-Bromo-2,5-dichlorophenyl diethyl phosphate (Bromophos-ethyl oxon)

Target Audience: Analytical Chemists, Toxicologists, and Drug/Agrochemical Development Professionals Matrix Applicability: Complex biological and agricultural matrices (e.g., plasma, tissue, high-water/high-lipid crops)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug/Agrochemical Development Professionals Matrix Applicability: Complex biological and agricultural matrices (e.g., plasma, tissue, high-water/high-lipid crops)

Executive Summary & Mechanistic Insights

The detection of 4-Bromo-2,5-dichlorophenyl diethyl phosphate —the highly toxic oxygen analog (oxon) of the organophosphate pesticide Bromophos-ethyl—presents a unique analytical challenge. In biological systems, cytochrome P450 enzymes catalyze the oxidative desulfuration of the parent phosphorothioate (P=S) into the oxon (P=O). This bioactivation drastically increases its acetylcholinesterase (AChE) inhibitory potency, making precise quantification of the oxon critical for toxicological risk assessments.

The Analytical Challenge: Thermal Lability

Unlike its parent compound, the oxon metabolite is highly susceptible to thermal degradation. When exposed to active sites or excessive heat in a gas chromatograph (GC) inlet, the P-O-Aryl bond cleaves, degrading the analyte into 4-bromo-2,5-dichlorophenol.

Causality Insight: To successfully quantify this compound, the analytical methodology cannot merely rely on standard pesticide screening parameters. It requires a highly inert sample pathway, a lowered inlet temperature (250 °C), and a fast GC temperature ramp to minimize the analyte's residence time in the column[1].

Pathway BPE Bromophos-ethyl (Parent, P=S) CYP Oxidative Desulfuration BPE->CYP OXON 4-Bromo-2,5-dichlorophenyl diethyl phosphate (Oxon, P=O) CYP->OXON Bioactivation (In Vivo) DEGRAD 4-Bromo-2,5-dichlorophenol (Thermal Artifact) OXON->DEGRAD GC Inlet Heat (In Vitro)

Fig 1: Oxidative desulfuration of Bromophos-ethyl and subsequent thermal degradation pathway.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction[2]. The method acts as a self-validating system by incorporating an inlet-inertness check directly into the workflow.

Step-by-Step Methodology
  • Sample Comminution: Cryogenically mill the sample to a fine powder. Why? This ensures homogeneity and prevents heat-induced degradation of the labile oxon metabolite during homogenization.

  • Extraction: Weigh 10.0 g (± 0.1 g) of the sample into a 50 mL PTFE centrifuge tube. Add 10.0 mL of LC-MS grade acetonitrile containing 1% (v/v) acetic acid. Vortex vigorously for 1 minute.

  • Salting Out: Add a pre-weighed salt mixture of 4.0 g anhydrous Magnesium Sulfate (MgSO₄) and 1.0 g Sodium Acetate (NaOAc). Shake immediately to prevent salt agglomeration, then centrifuge at 4,000 rpm for 5 minutes[2].

  • d-SPE Cleanup: Transfer 5.0 mL of the supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), and 150 mg C18. Vortex for 1 minute and centrifuge at 4,000 rpm for 5 minutes.

  • Solvent Exchange (Critical Step): Transfer 2.0 mL of the cleaned extract to a glass vial. Evaporate to near dryness under a gentle stream of nitrogen at 30 °C. Reconstitute in 2.0 mL of Hexane/Acetone (1:1, v/v).

    • Causality Insight: Acetonitrile has a massive expansion coefficient when vaporized. Injecting it into a GC inlet can cause "backflash" (vapor exceeding the liner volume), leading to poor reproducibility and carryover. Exchanging to Hexane/Acetone ensures the vapor cloud remains contained within the ultra-inert liner.

Workflow N1 Sample Comminution (Cryogenic Milling) N2 Solvent Extraction (Acetonitrile + 1% Acetic Acid) N1->N2 N3 Phase Partitioning (MgSO4 + NaOAc) N2->N3 N4 d-SPE Cleanup (PSA + C18 + MgSO4) N3->N4 N5 Solvent Exchange (Hexane/Acetone 1:1) N4->N5 N6 GC-MS/MS Analysis (Timed-SRM Mode) N5->N6

Fig 2: Modified QuEChERS extraction and GC-MS/MS preparation workflow.

GC-MS/MS Instrumental Parameters

The mass spectrometer must be operated in timed-Selected Reaction Monitoring (t-SRM) mode. Because organophosphates and their oxons can co-elute with matrix interferences, t-SRM maximizes the dwell time for each specific transition only during its expected retention time window, drastically improving the signal-to-noise (S/N) ratio and enabling limits of quantification (LOQ) down to 0.5 ng/g[3].

Table 1: Gas Chromatography Conditions
ParameterSettingRationale
Column DB-5MS UI (15 m × 0.25 mm × 0.25 µm)Short column reduces residence time, preventing oxon degradation[1].
Carrier Gas Helium, Constant Flow at 1.5 mL/minMaintains optimal linear velocity for fast GC[2].
Inlet Temperature 250 °CHigh enough to vaporize, low enough to prevent thermal breakdown.
Injection Mode Splitless, 1.0 µL (Ultra-inert liner with glass wool)Maximizes sensitivity for trace residue analysis.
Oven Program 50 °C (1 min) → 25 °C/min to 125 °C → 15 °C/min to 300 °C (Hold 3 min)Rapid elution focuses the peak and minimizes band broadening.
Table 2: Triple Quadrupole MS/MS Parameters
ParameterSetting
Ionization Mode Electron Ionization (EI), 70 eV
Transfer Line Temp 280 °C
Ion Source Temp 250 °C
Collision Gas Argon (1.5 mTorr)
Acquisition Mode Timed-SRM (t-SRM) / Dynamic MRM
Table 3: MRM Transitions

According to DG SANTE guidelines, two selected reaction monitoring (SRM) transitions are required for the definitive identification of a given pesticide[4].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
4-Bromo-2,5-dichlorophenyl diethyl phosphate 375.9239.915Quantifier (Loss of diethyl phosphate)
(Bromophos-ethyl oxon)375.9347.910Qualifier 1 (Loss of C₂H₄)
239.9211.920Qualifier 2
Bromophos-ethyl (Parent)358.9302.915Quantifier[5]
358.9330.910Qualifier 1[5]
96.978.912Qualifier 2[5]

Data Quality & System Suitability

To ensure the trustworthiness of the analytical run, the following self-validating criteria must be met before sample analysis:

  • Inlet Inertness Check: Monitor the transition for the thermal degradation product, 4-bromo-2,5-dichlorophenol (m/z 240 → 212). Inject a pure standard of the oxon. If the peak area of the phenol exceeds 5% of the intact oxon peak area, the system is too active. Corrective Action: Replace the inlet liner, gold seal, and clip 10 cm from the front of the GC column.

  • Ion Ratio Confirmation: The relative intensity of the qualifier ion to the quantifier ion must be within ±30% (relative) of the average calculated from the matrix-matched calibration standards[4].

  • Linearity: Matrix-matched calibration curves must yield a coefficient of determination ( R2 ) > 0.99 over the range of 0.5 to 100 ng/g[3].

References

  • Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determination. PMC / nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF91yh-iM5xjuZhps1M95SBtM1JkA1S1SwakO-35UqUqZ3eWNGAPblc98XKMqGdxVXZkZTsQDLsOV5lp1fgItCeT6RuD4kgwEzcPzZ898_4sgrLPCK1HUN-6ayn0vU0r6_wIfP-UYkzzc1_nVk=]
  • Reducing running costs for GC-MS/MS analysis of pesticide residues using hydrogen carrier gas. Thermo Fisher Scientific.[https://vertexaisearch.cloud.google.
  • Applying Fast GC-MS/MS Using Triple Quadrupole Technology to Increase Productivity for Pesticide Residue Analysis. Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcSRA8ocUIEwSV8NPIsMsLHNRByxLLl8SLNYk688EEYt9pNheUG5ADFlD6N04es2YrmmOttfV5YSJLluSv9qCCf6M1ulL0ODngOm0iYl-mgdHRb3nd5fB9GvSd_I6--r7fjb4lu_g9TiFyhGm1vCLmRkzcSvyu2gXycUBtECQbEBefsAazvm_zj-0ZJsatAKefrf5yMjHDsFES_hrQ_nM4zsDXixgGgxWpqp36hk3P3hgjukwu3mfveQ==]
  • Validation Report 22. EURL-CF / eurl-pesticides.eu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQVcjaN16OYj8o4TftzljjpZquZaHuLh-gvWLAlsnZhmsgBHsNi3cX3m8kcMvG1fNqvxk1rIDJ0CLmvXBRcvylNl9bTy8NXI7E16T9ChI6gZdhXtzmQwP9h3Kkk92Yxyk1sfXLbtXq5GcUX7oI4XZrA3jHT21AysOnJVX8z0qxrU5Q7rIP6cTSRAZ9JIqbEEadOie-ZRLESWNd4A_yFejHB3ZmgFN-MYQ41vXzv6cxuF8=]
  • A Fast and Robust GC/MS/MS Analysis of 203 Pesticides in 10 Minutes in Spinach. Agilent Technologies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEghKykhLuQ-cNnpe-w8zj__5zzwGVNAcvtkslUr_qd9aWi32yyjBHjZwoLHUw4nf6uhjCqOBch2z3Rwvh1aetR9NdoqrJZGHL9mnZ8MMt__qaw7MwhLYalOTPdC4kCgRRauYLWHRjcDnrRvmztrdPK-lYW0Et02EHYxjH4_FGmzjlMzCi6evztng_SMSsVEAAGXjHp-NEGMUiwXD-rsiryZorBV0ljfX0F23gTk43lVL0l5Wn8h-emnOBgoPKaD3vOvpg=]

Sources

Method

Application Note: Gravimetric Preparation and Stability Management of 4-Bromo-2,5-Dichlorophenyl Diethyl Phosphate (Bromophos-ethyl Oxon) Analytical Standards

Target Audience: Analytical Chemists, Toxicologists, and Drug/Agrochemical Development Professionals Introduction and Mechanistic Background 4-Bromo-2,5-dichlorophenyl diethyl phosphate, commonly known as Bromophos-ethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug/Agrochemical Development Professionals

Introduction and Mechanistic Background

4-Bromo-2,5-dichlorophenyl diethyl phosphate, commonly known as Bromophos-ethyl oxon (CAS: 4855-63-4)[1], is the highly toxic oxygen analog metabolite of the organothiophosphate insecticide bromophos-ethyl[2]. In biological and environmental systems, mixed-function oxidases (such as Cytochrome P450) catalyze the oxidative desulfuration of the parent compound, replacing the P=S bond with a P=O bond[3].

Causality of Analytical Instability (The "Why"): While the P=O bond significantly increases the molecule's inhibitory potency against acetylcholinesterase (AChE), it also renders the central phosphorus atom highly electrophilic. Consequently, the phosphate ester bond is exceptionally vulnerable to nucleophilic attack. Trace moisture, alkaline conditions, or active silanol (-SiOH) groups on standard borosilicate glassware will rapidly catalyze the hydrolysis of Bromophos-ethyl oxon into inactive metabolites such as 2,5-dichlorophenyl-o-ethyl phosphate and deethylated derivatives[2],[3]. Therefore, the preparation of analytical standard solutions requires strictly anhydrous conditions, deactivated labware, and rigorous gravimetric validation to prevent rapid degradation.

Regulatory Grounding and Self-Validating Systems

The preparation of organophosphorus (OP) standards must adhere to stringent regulatory frameworks to ensure data integrity:

  • EPA Method 8141B : Explicitly notes that OP esters hydrolyze under both acidic and basic conditions[4]. Standard preparation and extraction must occur at neutral pH using anhydrous solvents to prevent target analyte loss[5].

  • SANTE/11312/2021 : The European Commission's guidelines for analytical quality control mandate that standard solutions must be strictly monitored for degradation and matrix effects[6].

To meet these requirements, the protocol below employs a self-validating gravimetric system . By recording solvent mass rather than relying on volumetric flasks, analysts eliminate volumetric errors caused by the high thermal expansion coefficients of organic solvents like acetonitrile or toluene, ensuring absolute traceability[7].

Materials and Reagents

  • Target Analyte : 4-Bromo-2,5-dichlorophenyl diethyl phosphate neat standard (Purity ≥ 98%)[8].

  • Internal Standard (IS) : Triphenyl phosphate (TPP) or an isotopically labeled surrogate (e.g., Bromophos-ethyl-d5).

  • Solvent : LC-MS grade Acetonitrile (ACN) or Toluene. Critical: Solvent must be strictly anhydrous (<0.001% H₂O) to prevent hydrolysis[4].

  • Labware : Silanized (deactivated) amber glass volumetric flasks and PTFE-lined screw-cap vials. Amber glass prevents UV-catalyzed photo-degradation, while silanization caps active silanol groups that irreversibly adsorb or degrade the oxon at trace levels.

Step-by-Step Gravimetric Protocol

Step 4.1: Preparation of Primary Stock Solution (1,000 µg/mL)
  • Equilibrate the sealed neat standard of Bromophos-ethyl oxon to room temperature in a desiccator to prevent condensation of atmospheric moisture upon opening.

  • Place a silanized 10 mL amber glass flask on an analytical balance (readability 0.01 mg) and tare.

  • Accurately weigh approximately 10.00 mg of the neat standard directly into the flask. Record the exact mass ( Mstd​ ).

  • Add approximately 8 mL of anhydrous ACN. Swirl gently to dissolve the crystalline solid.

  • Place the flask back on the balance, tare, and add ACN until the total volume is approximately 10 mL. Record the exact mass of the solvent added ( Msolv​ ).

  • Calculate the exact concentration using the density of ACN at the ambient laboratory temperature (e.g., 0.786 g/mL at 20°C).

Step 4.2: Preparation of Intermediate Stock Solution (10 µg/mL)
  • Tare a 10 mL silanized amber vial on the analytical balance.

  • Transfer exactly 100 µL of the Primary Stock Solution into the vial. Record the exact mass of the aliquot.

  • Add anhydrous ACN to achieve a final volume of 10 mL, recording the exact mass of the diluent.

  • Cap tightly with a PTFE-lined septum and vortex for 10 seconds.

Step 4.3: Preparation of Working and Matrix-Matched Standards

According to SANTE/11312/2021, matrix effects (ion suppression or enhancement in MS) must be compensated for by using matrix-matched calibration[9],[6].

  • Prepare blank matrix extracts (e.g., QuEChERS extracts of pesticide-free matrices)[9].

  • Spike the blank matrix with the Intermediate Stock Solution to create a calibration curve.

  • Self-Validation Step : Immediately add the Internal Standard (TPP) to a final concentration of 0.1 µg/mL in all vials. The IS tracks instrument drift, injection volume variations, and potential rapid degradation in the matrix.

Quantitative Data Presentation

Table 1: Gravimetric Dilution Scheme for Bromophos-ethyl oxon
Standard LevelSource SolutionAliquot VolumeDiluent (Anhydrous ACN)Final ConcentrationIS Concentration
Primary Stock Neat Solid10.00 mg~10 mL (Gravimetric)1,000 µg/mLN/A
Intermediate Primary Stock100 µL~9.9 mL (Gravimetric)10 µg/mLN/A
Working Std 3 Intermediate1000 µL9.0 mL Matrix Extract1.0 µg/mL0.1 µg/mL
Working Std 2 Intermediate100 µL9.9 mL Matrix Extract0.1 µg/mL0.1 µg/mL
Working Std 1 Intermediate10 µL9.99 mL Matrix Extract0.01 µg/mL0.1 µg/mL
Table 2: Stability and Storage Guidelines
Solution TypeStorage TemperatureContainer TypeMaximum Shelf Life
Neat Standard -20°C (Desiccated)Original sealed vialManufacturer Expiry
Primary Stock (1,000 µg/mL)-20°CSilanized Amber Glass6 Months
Intermediate (10 µg/mL)4°CSilanized Amber Glass1 Month
Working Stds (Matrix-Matched)4°CSilanized Amber Glass1 Week (Prepare Fresh)

Mandatory Visualizations

MetabolicPathway A Bromophos-ethyl (P=S) B Bromophos-ethyl oxon (P=O) Target Analyte A->B CYP450 Oxidation (Desulfuration) C 2,5-Dichlorophenyl-o-ethyl phosphate (Hydrolysis Product) B->C Hydrolysis (Alkaline/Moisture) D Deethylated Oxon (Metabolite) B->D Dealkylation

Figure 1: Oxidative desulfuration of Bromophos-ethyl and subsequent degradation pathways of the oxon.

Workflow Step1 1. Glassware Deactivation (Silanization) Step2 2. Gravimetric Weighing (Neat Standard) Step1->Step2 Step3 3. Primary Stock Prep (1000 µg/mL in Anhydrous ACN) Step2->Step3 Step4 4. IS Addition (Triphenyl phosphate) Step3->Step4 Step5 5. Matrix-Matched Working Stds (0.01 - 1.0 µg/mL) Step4->Step5 Step6 6. GC-MS/MS or LC-MS/MS Validation Step5->Step6

Figure 2: Self-validating gravimetric workflow for the preparation of organophosphorus standards.

References

  • Pharmaffiliates . "CAS No : 4855-63-4 | Chemical Name : Bromophos-ethyl-oxon." Pharmaffiliates. Available at: [Link]

  • LookChem . "Bromophos-ethyl-oxon CAS NO.4855-63-4." LookChem Technical Database. Available at:[Link]

  • Schuntner, C. A., & Thompson, P. G. "Mechanisms of Resistance to Bromophos-ethyl in Two Strains of the Cattle Tick Boophilus microplus." Australian Journal of Biological Sciences. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA) . "Method 8141B: Organophosphorus Compounds by Gas Chromatography." EPA.gov. Available at: [Link]

  • European Commission . "Guidance document on analytical quality control and method validation procedures for pesticide residues and analysis in food and feed (SANTE/11312/2021)." Food Safety - European Commission. Available at: [Link]

  • Agilent Technologies . "Quantitation of 341 Pesticide Residues in Tomato According to SANTE 11312/2021 Guideline." Agilent Application Notes. Available at: [Link]

Sources

Application

Application Notes and Protocols for In Vitro Assessment of 4-Bromo-2,5-dichlorophenyl diethyl phosphate Exposure

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro toxicological evaluation of 4-Bromo-2,5-dichlorophenyl diethyl phosphate. As an organophosphate...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro toxicological evaluation of 4-Bromo-2,5-dichlorophenyl diethyl phosphate. As an organophosphate compound, its primary mechanism of toxicity is anticipated to be the inhibition of acetylcholinesterase (AChE). However, a thorough assessment should also investigate broader cytotoxic and genotoxic effects. These protocols are designed to provide a robust framework for characterizing the potential hazards of this compound.

Introduction to 4-Bromo-2,5-dichlorophenyl diethyl phosphate and In Vitro Toxicity Testing

4-Bromo-2,5-dichlorophenyl diethyl phosphate belongs to the organophosphate (OP) class of chemicals, which are widely used as pesticides and flame retardants.[1][2][3] The core toxicological concern with OPs is their ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system.[4][5] AChE inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2][5]

Beyond neurotoxicity, in vitro studies have revealed that some organophosphates can induce oxidative stress, cytotoxicity, and genotoxicity.[6][7][8][9] Therefore, a multi-faceted in vitro testing strategy is crucial for a comprehensive risk assessment. This guide details key assays to elucidate the toxicological profile of 4-Bromo-2,5-dichlorophenyl diethyl phosphate, focusing on AChE inhibition, effects on cell viability, and potential for DNA damage.

Acetylcholinesterase (AChE) Inhibition Assay (Cell-Free)

This colorimetric assay, based on the Ellman's method, quantifies the activity of AChE and is a primary tool for screening for AChE inhibitors.[4][10] The principle involves the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-Thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.[4]

Causality Behind Experimental Choices

A cell-free assay is chosen for the initial screening to directly assess the compound's inhibitory effect on the enzyme without the complexities of cell uptake and metabolism. This provides a clear measure of the compound's intrinsic inhibitory potential.

Signaling Pathway Diagram

AChE_Inhibition cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_inhibition Inhibition AChE Acetylcholinesterase (AChE) cluster_detection cluster_detection ATCh Acetylthiocholine (Substrate) Thiocholine Thiocholine ATCh->Thiocholine AChE Hydrolysis TNB TNB (Yellow Product) Thiocholine->TNB Reacts with DTNB DTNB (Colorless) DTNB->TNB OP 4-Bromo-2,5-dichlorophenyl diethyl phosphate OP->AChE Inhibits MTT_Workflow cluster_prep Cell Preparation & Exposure cluster_assay MTT Assay cluster_readout Data Acquisition A Seed cells in a 96-well plate B Allow cells to attach (e.g., 24 hours) A->B C Expose cells to various concentrations of the test compound B->C D Incubate for a defined period (e.g., 24-48 hours) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (formazan formation) E->F G Add solubilization solution (e.g., DMSO or SDS-HCl) F->G H Incubate until formazan crystals are dissolved G->H I Measure absorbance at ~570 nm using a microplate reader H->I

Caption: Workflow for the MTT cell viability assay.

Materials and Reagents
Reagent/MaterialTypical Concentration/Specification
96-well microplateTissue culture treated, flat-bottom
Human neuroblastoma cells (e.g., SH-SY5Y)-
Cell culture mediumAs required for the cell line
Fetal Bovine Serum (FBS)As required for the cell line
Penicillin-Streptomycin100 U/mL - 100 µg/mL
MTT Reagent5 mg/mL in sterile PBS
Solubilization SolutionDMSO or 0.01 M HCl in 10% SDS
Test CompoundDissolved in a suitable solvent
Experimental Protocol
  • Cell Seeding :

    • Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Exposure :

    • Prepare serial dilutions of 4-Bromo-2,5-dichlorophenyl diethyl phosphate in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include vehicle controls.

    • Incubate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Assay :

    • After incubation, add 10 µL of the MTT solution (final concentration 0.5 mg/mL) to each well. [11] * Incubate for 2-4 hours at 37°C. [11][12][13] * Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [11][13] * Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement :

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. [11][14]

Data Analysis and Interpretation
  • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

  • Determine the IC50 value : This is the concentration of the test compound that reduces cell viability by 50%. Plot the % viability against the logarithm of the test compound concentration and fit the data to a dose-response curve.

Genotoxicity Assessment: Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. [15][16][17]Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions. [16][17]The alkaline treatment unwinds the DNA. If DNA strands are broken, they will migrate away from the nucleus during electrophoresis, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The intensity and length of the comet tail are proportional to the amount of DNA damage. [16]

Causality Behind Experimental Choices

The alkaline version of the comet assay is chosen because it can detect a broad range of DNA damage, including single- and double-strand breaks and alkali-labile sites. This provides a comprehensive screen for potential genotoxicity.

Experimental Workflow Diagram

Comet_Workflow cluster_prep Cell Preparation & Treatment cluster_slide Slide Preparation cluster_process Lysis & Electrophoresis cluster_analysis Visualization & Analysis A Expose cells in suspension or adherent culture to the test compound B Harvest cells and prepare a single-cell suspension A->B C Mix cell suspension with low-melting-point agarose B->C D Layer the mixture onto a microscope slide and solidify C->D E Immerse slides in lysis solution (high salt and detergent) D->E F Place slides in alkaline buffer for DNA unwinding E->F G Perform electrophoresis F->G H Neutralize and stain DNA with a fluorescent dye (e.g., ethidium bromide) G->H I Visualize comets using a fluorescence microscope H->I J Quantify DNA damage using imaging software I->J

Caption: General workflow of the alkaline comet assay.

Materials and Reagents
Reagent/MaterialSpecification
Microscope slides-
Coverslips-
Electrophoresis tankHorizontal
Fluorescence microscopeWith appropriate filters for the chosen dye
Lysis SolutionHigh salt (e.g., 2.5 M NaCl), EDTA, Tris, with Triton X-100 added fresh
Alkaline Electrophoresis Buffere.g., 300 mM NaOH, 1 mM Na₂EDTA, pH > 13
Neutralization Buffere.g., 0.4 M Tris, pH 7.5
AgaroseNormal melting point and low melting point
DNA staine.g., Ethidium bromide or SYBR Green
Test CompoundDissolved in a suitable solvent
Positive ControlA known genotoxic agent (e.g., methyl methanesulfonate) [15]
Experimental Protocol
  • Cell Treatment :

    • Treat cultured cells with various concentrations of 4-Bromo-2,5-dichlorophenyl diethyl phosphate for a suitable duration (e.g., 2-4 hours). Include negative (vehicle) and positive controls.

  • Slide Preparation :

    • After treatment, harvest the cells and resuspend them in PBS at an appropriate concentration.

    • Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated slide. Cover with a coverslip and allow to solidify on ice. [15]3. Lysis :

    • Immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones to form nucleoids containing supercoiled DNA. [15][16]4. DNA Unwinding and Electrophoresis :

    • Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for about 20-40 minutes to allow the DNA to unwind.

    • Apply a voltage (e.g., 25 V) for 20-30 minutes. [17]5. Neutralization and Staining :

    • Gently remove the slides from the tank and immerse them in neutralization buffer.

    • Stain the slides with a suitable DNA fluorescent dye.

  • Scoring :

    • Visualize the slides using a fluorescence microscope.

    • Capture images and analyze them using specialized comet assay software to quantify DNA damage. Common parameters include % tail DNA, tail length, and tail moment.

Data Analysis and Interpretation
  • Compare the level of DNA damage (e.g., mean % tail DNA) in the treated groups to the negative control group.

  • A statistically significant, dose-dependent increase in DNA damage indicates a genotoxic potential of the test compound. The positive control should show a significant increase in DNA damage to validate the assay. [15]

Further Investigations: Oxidative Stress

Many organophosphates are known to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and altering endogenous antioxidant defenses. [7][8][9]If the primary assays suggest toxicity, further investigation into oxidative stress mechanisms may be warranted.

Potential Assays Include :

  • ROS Measurement : Using fluorescent probes like DCFH-DA to quantify intracellular ROS levels.

  • Glutathione (GSH) Assay : Measuring the levels of this key antioxidant.

  • Lipid Peroxidation Assay : Assessing damage to cell membranes by measuring products like malondialdehyde (MDA).

These assays can provide a more detailed mechanistic understanding of the compound's toxicity. [18]

References

  • National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Retrieved from [Link]

  • Frontiers Media S.A. (n.d.). In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials. Retrieved from [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • IntechOpen. (2023, April 27). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. Retrieved from [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comet assay: a versatile but complex tool in genotoxicity testing. PubMed Central. Retrieved from [Link]

  • Oxford University Press. (2003, January 15). Recommendations for conducting the in vivo alkaline Comet assay. Oxford Academic. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]

  • American Chemical Society. (2023, November 27). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, June 18). Integrated Approach for Testing and Assessment for Developmental Neurotoxicity (DNT) to Prioritize Aromatic Organophosphorus Flame Retardants. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DEVELOPMENTAL NEUROTOXICITY OF ORGANOPHOSPHATES TARGETS CELL CYCLE AND APOPTOSIS, REVEALED BY TRANSCRIPTIONAL PROFILES IN VIVO AND IN VITRO. PubMed Central. Retrieved from [Link]

  • PubMed. (2014, February 15). In vitro studies on organophosphate pesticides induced oxidative DNA damage in rat lymphocytes. Retrieved from [Link]

  • MDPI. (2022, August 3). Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays. Retrieved from [Link]

  • ResearchGate. (2025, December 24). Next Generation Risk Assessment of Acute Neurotoxicity from Organophosphate Exposures Using the In Vitro–In Silico Derived Dietary Comparator Ratio. Retrieved from [Link]

  • American Chemical Society. (2025, March 19). Next Generation Risk Assessment of Acute Neurotoxicity from Organophosphate Exposures Using the In Vitro–In Silico Derived Dietary Comparator Ratio. Environmental Science & Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The role of oxidative stress in organophosphate and nerve agent toxicity. PubMed Central. Retrieved from [Link]

  • ScienceDirect. (2025, March 15). A review on oxidative stress in organophosphate-induced neurotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells. PubMed Central. Retrieved from [Link]

  • Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of 4-Bromo-2,5-dichlorophenyl diethyl phosphate in aqueous buffers

A Guide to Preventing Hydrolysis in Aqueous Buffers for Researchers, Scientists, and Drug Development Professionals. Introduction to the Challenge: The Instability of Organophosphate Esters Organophosphate esters, includ...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Hydrolysis in Aqueous Buffers for Researchers, Scientists, and Drug Development Professionals.

Introduction to the Challenge: The Instability of Organophosphate Esters

Organophosphate esters, including 4-Bromo-2,5-dichlorophenyl diethyl phosphate, are susceptible to hydrolysis, a chemical reaction in which water cleaves the phosphate ester bonds. This degradation can significantly impact experimental outcomes by reducing the concentration of the active compound and introducing hydrolysis byproducts. The rate of this hydrolysis is highly dependent on the pH and temperature of the aqueous environment.

Generally, organophosphate esters exhibit greater stability in acidic to neutral aqueous solutions and are prone to rapid degradation under alkaline conditions.[1][2] Understanding and controlling the factors that influence hydrolysis is paramount for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range to maintain the stability of 4-Bromo-2,5-dichlorophenyl diethyl phosphate in an aqueous buffer?

While specific hydrolysis kinetics for 4-Bromo-2,5-dichlorophenyl diethyl phosphate are not extensively documented in publicly available literature, data from structurally similar compounds, such as mono 6-bromo-2,4-dichlorophenyl phosphate, suggest that the compound is most stable in acidic conditions. For a related compound, the maximum rate of hydrolysis was observed at a pH of 4.17, with stability increasing in more acidic environments.[3] Therefore, to minimize hydrolysis, it is recommended to maintain the pH of your aqueous buffer in the acidic to neutral range, ideally between pH 4 and 7.

Q2: How does temperature affect the hydrolysis of this compound?

As with most chemical reactions, the rate of hydrolysis of organophosphate esters is temperature-dependent. Higher temperatures will accelerate the degradation process.[4] For critical experiments, it is advisable to work at lower temperatures (e.g., on ice or in a cold room) to slow down the rate of hydrolysis. If experiments must be conducted at elevated temperatures, the stability of the compound in the specific buffer system should be predetermined under those conditions.

Q3: How should I prepare a stock solution of 4-Bromo-2,5-dichlorophenyl diethyl phosphate for use in aqueous buffers?

Due to its low solubility in water, it is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent.[5]

Recommended Stock Solution Protocol:
  • Solvent Selection: Choose a high-purity, anhydrous, water-miscible organic solvent such as acetone, methanol, or dimethyl sulfoxide (DMSO).

  • Dissolution: Accurately weigh the desired amount of 4-Bromo-2,5-dichlorophenyl diethyl phosphate and dissolve it in the chosen organic solvent to a known concentration (e.g., 10 mg/mL).

  • Storage: Store the stock solution in a tightly sealed, amber glass vial at -20°C to protect it from light and moisture.

  • Working Solution Preparation: Immediately before use, dilute the stock solution to the final desired concentration in the pre-chilled aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around to ensure rapid and uniform mixing, which can help prevent precipitation.

Q4: Are there any known incompatibilities with common buffer components?

There is no specific literature detailing the incompatibility of 4-Bromo-2,5-dichlorophenyl diethyl phosphate with common buffers like phosphate or Tris. However, it is good practice to be aware of potential interactions. For instance, some enzymatic reactions involving organophosphates have been successfully conducted in Tris buffer.[6] When selecting a buffer, consider the following:

  • pH Stability: Ensure the chosen buffer has a pKa value close to the desired experimental pH to provide adequate buffering capacity.

  • Potential for Catalysis: While not extensively reported for this specific compound, some buffer components could potentially catalyze hydrolysis.

  • Ionic Strength: The effect of ionic strength on the hydrolysis of similar compounds has been noted, so it is important to maintain a consistent ionic strength across experiments.[3]

When in doubt, a preliminary stability test of the compound in the chosen buffer system is recommended.

Q5: How can I monitor the degradation of 4-Bromo-2,5-dichlorophenyl diethyl phosphate in my experiments?

To confirm the stability of the compound throughout your experiment, it is advisable to analyze samples at different time points. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for separating and quantifying the parent compound and its potential hydrolysis products, such as 4-bromo-2,5-dichlorophenol.[2][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Hydrolysis of the compound leading to a decrease in its effective concentration.1. Verify the pH of your buffer and adjust to the acidic-neutral range (pH 4-7).2. Conduct experiments at a lower temperature.3. Prepare fresh working solutions for each experiment.4. Perform a stability study to determine the rate of degradation under your specific experimental conditions.
Precipitation upon adding stock solution to buffer The compound's low aqueous solubility is exceeded.1. Ensure the organic solvent in the final working solution is at a low percentage (typically <1%).2. Add the stock solution to the buffer while vortexing to ensure rapid dispersion.3. Consider using a different water-miscible organic solvent for the stock solution.
Unexpected peaks in analytical chromatograms Presence of hydrolysis byproducts.1. Analyze a sample of the stock solution to confirm its purity.2. Compare the chromatograms of freshly prepared and aged working solutions to identify degradation peaks.3. If possible, obtain a standard of the expected hydrolysis product (4-bromo-2,5-dichlorophenol) for confirmation.[8]

Experimental Workflows

Workflow for Preparing Aqueous Working Solutions

A Weigh 4-Bromo-2,5-dichlorophenyl diethyl phosphate B Dissolve in anhydrous water-miscible organic solvent (e.g., Acetone, Methanol) A->B High Purity Solvent C Store stock solution at -20°C in an amber vial B->C Concentrated Stock E Dilute stock solution into pre-chilled buffer to final concentration C->E Aliquot D Prepare and pre-chill aqueous buffer (pH 4-7) D->E Vortexing F Use immediately E->F

Caption: Workflow for preparing aqueous working solutions.

Workflow for a Preliminary Stability Study

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare a working solution of the compound in the desired aqueous buffer B Incubate at the experimental temperature A->B C Take aliquots at defined time points (e.g., 0, 1, 2, 4, 8, 24 hours) B->C D Immediately quench reaction (if necessary) and store samples at -80°C C->D E Analyze all samples by a suitable analytical method (e.g., HPLC, GC-MS) D->E F Quantify the remaining parent compound at each time point E->F G Plot concentration vs. time to determine the degradation rate F->G

Caption: Workflow for a preliminary stability study.

References

  • How to make stock solution of pesticides which very little soluble in water? - ResearchGate. (2017). Retrieved from [Link]

  • Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media - ResearchGate. (n.d.). Retrieved from [Link]

  • Kinetics of Hydrolysis of Mono 6-Bromo-2,4-dichlorophenyl Phosphate In Acidic & Alkaline Media. (1984). Indian Journal of Chemistry, 23A, 321-323.
  • Effect of Position of Chloro Substituent on the Rate of Acidic Hydrolysis of Mono Ester of Phenyl Phosphate Esters at 2, 4. (2015). International Journal of Science and Research, 4(4), 2394-2397.
  • Organophosphorus Hydrolase-Based Assay for Organophosphate Pesticides. (1999). Biotechnology Progress, 15(3), 520-525.
  • Changes in Human Erythrocyte Exposed to Organophosphate Flame Retardants: Tris(2-chloroethyl) Phosphate and Tris(1-chloro-2-propyl) Phosphate - MDPI. (2021). Retrieved from [Link]

  • DNA damage and methylation induced by organophosphate flame retardants: Tris(2-chloroethyl) phosphate and tris(1-chloro-2-propyl) phosphate in human peripheral blood mononuclear cells - ResearchGate. (n.d.). Retrieved from [Link]

  • The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases. (2001). Proceedings of the National Academy of Sciences, 98(4), 1499-1504.
  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships - EPA. (n.d.). Retrieved from [Link]

  • Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PMC. (2017). Retrieved from [Link]

  • Method for the determination of organophosphate insecticides in water, sediment and biota. (2025). Retrieved from [Link]

  • Removal of Chemical Pesticides from Water Using Hydrophobic Deep Eutectic Solvents. (n.d.). Retrieved from [Link]

  • CHEM 331 Problem Set #4: Hydrolysis. (n.d.). Retrieved from [Link]

  • Rapid method for the determination of some organophosphorus insecticides in a small amount of serum in emergency and occupational toxicology cases - PMC. (n.d.). Retrieved from [Link]

  • Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media - ResearchGate. (n.d.). Retrieved from [Link]

  • Bringing Organophosphate Ester Tris(2,4-di- tert -butylphenyl) Phosphate to the Forefront: A Hidden Threat to the Environment | Request PDF - ResearchGate. (2024). Retrieved from [Link]

  • Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS - PMC. (n.d.). Retrieved from [Link]

  • Analysis of the Detection of Organophosphate Pesticides in Aqueous Solutions Using Polymer - SciSpace. (n.d.). Retrieved from [Link]

  • Bringing Organophosphate Ester Tris(2,4-di-tert-butylphenyl) Phosphate to the Forefront: A Hidden Threat to the Environment - Hong Kong Baptist University. (2024). Retrieved from [Link]

  • Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC. (n.d.). Retrieved from [Link]

  • Organophosphate ester flame retardants and plasticizers affect the phenotype and function of HepG2 liver cells - PMC. (n.d.). Retrieved from [Link]

  • A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds - Longdom Publishing. (2023). Retrieved from [Link]

  • Temperature-Phased Biological Hydrolysis and Thermal Hydrolysis Pretreatment for Anaerobic Digestion Performance Enhancement - MDPI. (2018). Retrieved from [Link]

Sources

Optimization

Troubleshooting poor peak resolution for 4-Bromo-2,5-dichlorophenyl diethyl phosphate in LC-MS

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced guide to move beyond generic advice.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced guide to move beyond generic advice. Troubleshooting the LC-MS peak resolution for 4-Bromo-2,5-dichlorophenyl diethyl phosphate —a highly hydrophobic, halogenated organophosphate—requires a mechanistic understanding of its chemistry.

Because this molecule lacks strongly ionizable basic or acidic groups but possesses a highly polarizable aromatic ring and a chelating phosphate moiety, its chromatographic behavior is highly susceptible to solvent mismatch, non-specific binding, and isobaric matrix interference.

Below is our comprehensive, self-validating framework for diagnosing and resolving these specific peak resolution failures.

System Diagnostic Workflow

LCMS_Troubleshooting Start Poor Peak Resolution 4-Bromo-2,5-dichlorophenyl diethyl phosphate CheckShape Analyze Peak Shape Start->CheckShape Split Split / Fronting CheckShape->Split Tailing Tailing / Broadening CheckShape->Tailing Coelution Co-elution / Isobars CheckShape->Coelution Solvent Strong Solvent Effect? Check Sample Diluent Split->Solvent Hardware NSA/NSB Occurring? Check Hardware Tailing->Hardware Isobar Isobaric Interference? Check MS/MS Coelution->Isobar MatchSolvent Match diluent to initial mobile phase (<20% Organic) Solvent->MatchSolvent Yes Inert Use Inert/Coated Column (e.g., ARC-18) Hardware->Inert Yes Gradient Optimize Selectivity (Use Biphenyl/PFP phase) Isobar->Gradient Yes

Figure 1: Diagnostic decision tree for troubleshooting LC-MS peak resolution of organophosphates.

Technical Troubleshooting FAQ

Q1: Why does 4-Bromo-2,5-dichlorophenyl diethyl phosphate exhibit severe peak fronting or splitting? A1: Causality: This is a classic manifestation of the "strong solvent effect." Because this halogenated organophosphate is highly hydrophobic (high LogP), samples are often extracted or reconstituted in 100% organic solvents like acetonitrile or methanol. When a large volume of this strong solvent is injected into a highly aqueous initial mobile phase, the analyte fails to focus at the head of the column. Instead, a portion of the analyte travels rapidly through the column within the injection solvent plug before partitioning into the stationary phase, causing a split or fronting peak[1][2]. Solution: Ensure the sample diluent matches the initial mobile phase composition. If concentration is required, evaporate the organic extract and reconstitute it in the starting mobile phase[1].

Q2: I am observing progressive peak tailing and a drop in signal-to-noise (S/N) ratio over multiple injections. How can I restore resolution? A2: Causality: Peak tailing for organophosphates is frequently driven by Non-Specific Adsorption (NSA) or Non-Specific Binding (NSB). The phosphate oxygen atoms act as chelating agents, binding to exposed metal cations (e.g., Fe3+, Ni2+) in standard stainless-steel column frits and LC flow paths[3]. Furthermore, as the column ages, the cleavage of end-capping groups exposes active silanols, leading to secondary interactions[4]. Solution: Transition to inert LC hardware. Utilizing columns with inert hardware (e.g., coated stainless steel or PEEK-lined columns like the Raptor ARC-18) mitigates metal coordination. Studies on organophosphorus pesticides demonstrate that switching to inert columns can yield an average 1.6-fold improvement in peak area and significantly reduce tailing[3].

Q3: The peak shape is symmetrical, but it co-elutes with matrix components, causing ion suppression. How do I resolve this? A3: Causality: Mass spectrometers cannot spectrally resolve isobaric compounds or perfectly filter out massive co-eluting lipid matrix interferences, which leads to ion suppression in the ESI source[5]. 4-Bromo-2,5-dichlorophenyl diethyl phosphate has a highly polarizable aromatic ring with heavy halogens, which may not separate well from other hydrophobic matrix components using purely dispersive (hydrophobic) interactions on a standard C18 phase. Solution: Alter the stationary phase selectivity. Switching from a standard C18 to a Biphenyl or Pentafluorophenyl (PFP) column introduces orthogonal separation mechanisms ( π−π and dipole-dipole interactions). This is particularly effective for halogenated aromatics, allowing them to be retained and resolved differently than aliphatic matrix lipids[2].

Quantitative Resolution Metrics

Table 1: Impact of Troubleshooting Interventions on Peak Metrics

Troubleshooting ActionPrimary MechanismPre-Intervention MetricPost-Intervention Metric
Diluent Matching (100% Org 10% Org) Eliminates strong solvent effectSplit/Fronting Peak ( As​ < 0.7)Symmetrical Peak ( As​ = 1.05)
Standard SS Inert Hardware Eliminates NSA/NSB metal chelationTailing ( As​ > 1.8), Low Signal As​ < 1.2, 1.6x Peak Area Increase
C18 Biphenyl Column Enhances π−π / dipole interactionsCo-elution ( Rs​ < 1.0)Baseline Resolution ( Rs​ > 1.5)

Self-Validating Experimental Protocols

Protocol 1: Sample Diluent Optimization & Strong Solvent Effect Elimination

Objective: Achieve a peak asymmetry factor ( As​ ) between 0.95 and 1.10.

  • Extract the sample using your standard QuEChERS or liquid-liquid extraction method.

  • Transfer 1.0 mL of the organic extract to a clean autosampler vial.

  • Evaporate to complete dryness under a gentle stream of high-purity nitrogen at 35°C.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 90% Water / 10% Methanol with 0.1% Formic Acid).

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 5 minutes to pellet any insoluble matrix.

  • Transfer the supernatant to a zero-dead-volume vial insert.

  • Self-Validation Step: Inject a blank diluent immediately prior to the analytical run to establish baseline noise. Inject the reconstituted standard; verify that the peak does not split and calculate As​ . If As​ > 1.2, reduce the injection volume from 10 µL to 2 µL to further minimize solvent disruption[2].

Protocol 2: Orthogonal Method Development for Isobaric Resolution

Objective: Achieve baseline resolution ( Rs​≥1.5 ) from isobaric interferences.

  • Install a Biphenyl stationary phase column (e.g., 50 x 2.1 mm, 2.6 µm superficially porous particles) using zero-dead-volume end fittings[1][2].

  • Prepare Mobile Phase A (Optima LC-MS grade Water + 0.1% Formic Acid) and Mobile Phase B (Optima LC-MS grade Methanol + 0.1% Formic Acid). Note: Methanol is strictly preferred over Acetonitrile here to maximize π−π interactions on the Biphenyl phase.

  • Program the following gradient:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 6.0 min: Linear ramp to 70% B

    • 6.0 - 7.0 min: Ramp to 100% B (Column Wash)

    • 7.1 - 10.0 min: 10% B (Re-equilibration)

  • Self-Validation Step: Monitor the primary quantification transition and at least two qualification transitions. Calculate the resolution ( Rs​ ) between the target compound and the closest eluting matrix peak. A stable retention time (RSD < 0.5%) across 5 replicate injections validates system equilibration[4].

References

  • Source: Restek (via gcms.cz)
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide Source: Shimadzu URL
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions Source: Restek URL
  • Source: LCGC International (chromatographyonline.com)
  • Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opiates Source: ThermoFisher URL
  • Source: Restek (via lcms.cz)

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction of 4-Bromo-2,5-dichlorophenyl diethyl phosphate

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing the solvent extraction yield of 4-Bromo-2,5-dichlorophenyl diethyl phosphate. It...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing the solvent extraction yield of 4-Bromo-2,5-dichlorophenyl diethyl phosphate. It moves beyond a simple step-by-step protocol to explain the underlying scientific principles, enabling you to troubleshoot and adapt the methodology to your specific experimental context.

I. Understanding the Molecule: Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Bromo-2,5-dichlorophenyl diethyl phosphate is fundamental to designing an effective extraction strategy. While specific experimental data for this exact molecule is not extensively published, we can infer its behavior from its structural features and data from closely related analogs, such as O,O-Diethyl-O-(4-Bromo-2,5-Dichlorophenyl) phosphorothioate (Bromophos-ethyl).

Key Characteristics:

  • Polarity: The molecule possesses both polar and non-polar characteristics. The phosphate ester group is polar, while the brominated and chlorinated phenyl ring is non-polar and lipophilic. This amphiphilic nature governs its solubility.

  • Solubility: Based on its structure and data from its phosphorothioate analog, 4-Bromo-2,5-dichlorophenyl diethyl phosphate is expected to be:

    • Highly soluble in a wide range of organic solvents , including acetonitrile, ethyl acetate, dichloromethane, and hexane.[1][2]

    • Poorly soluble in water. [1] This significant difference in solubility between organic solvents and water is the cornerstone of a successful liquid-liquid extraction.

  • Stability: Organophosphate esters are susceptible to hydrolysis, particularly under alkaline conditions.[3][4] Maintaining a neutral to slightly acidic pH during extraction is crucial to prevent degradation of the target analyte. The analogous Bromophos-ethyl is reported to be stable in aqueous suspension up to pH 9, but hydrolysis increases in more alkaline media.[1]

PropertyExpected CharacteristicRationale
Water Solubility LowThe large, non-polar halogenated aromatic ring dominates the molecule's character.
Organic Solvent Solubility HighThe molecule's overall non-polar nature favors dissolution in organic solvents.
LogP (Octanol-Water Partition Coefficient) HighA high LogP value is indicative of a compound that preferentially partitions into a non-polar (octanol) phase over a polar (water) phase.
Chemical Stability Prone to hydrolysis at high pHThe ester linkages in the phosphate group are susceptible to cleavage by hydroxide ions.

II. Core Extraction Strategy: The QuEChERS Method

For the extraction of organophosphate pesticides from various matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective approach.[5][6][7] This method involves an initial extraction with an organic solvent, followed by a salting-out step to induce phase separation, and an optional dispersive solid-phase extraction (dSPE) for cleanup.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Phase Separation cluster_3 Dispersive SPE (Cleanup) cluster_4 Analysis Homogenize Homogenize Sample Add_Solvent Add Acetonitrile Homogenize->Add_Solvent Transfer to tube Vortex Vortex/Shake Vigorously Add_Solvent->Vortex Add_Salts Add QuEChERS Salts (e.g., MgSO4, NaCl) Vortex->Add_Salts Centrifuge_1 Centrifuge Add_Salts->Centrifuge_1 Collect_Supernatant Collect Acetonitrile Supernatant Centrifuge_1->Collect_Supernatant Upper organic layer Add_dSPE Add dSPE Sorbent (e.g., PSA, C18) Collect_Supernatant->Add_dSPE Vortex_2 Vortex/Shake Add_dSPE->Vortex_2 Centrifuge_2 Centrifuge Vortex_2->Centrifuge_2 Final_Extract Collect Final Extract Centrifuge_2->Final_Extract Clean supernatant Analysis Analyze by GC-MS or HPLC Final_Extract->Analysis

Caption: QuEChERS workflow for organophosphate extraction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the extraction of 4-Bromo-2,5-dichlorophenyl diethyl phosphate. Optimization may be required based on the specific sample matrix.

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For solid samples, weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • For liquid samples, pipette 10-15 mL into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10-15 mL of acetonitrile to the centrifuge tube.

    • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the solvent.

  • Salting-Out (Phase Separation):

    • Add a pre-packaged QuEChERS salt mixture (commonly containing MgSO₄ and NaCl) to the tube. The salts absorb water and induce the separation of the water-immiscible acetonitrile layer.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥3000 x g for 5 minutes. You should observe a distinct upper acetonitrile layer containing your target compound.

  • Dispersive Solid-Phase Extraction (dSPE) - Cleanup:

    • Carefully transfer a portion of the upper acetonitrile layer to a new centrifuge tube containing the dSPE sorbent (a common mixture is PSA and C18).

    • PSA removes polar interferences, while C18 removes non-polar interferences.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • The resulting supernatant is the purified extract. Carefully collect it for analysis.

III. Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Extraction Yield Incomplete Extraction: Insufficient mixing time or energy.Increase vortexing/shaking time to 2-3 minutes. Ensure vigorous agitation to maximize the surface area contact between the sample and the solvent.
Analyte Degradation: pH of the sample matrix is too high (alkaline).Check the pH of your sample. If alkaline, adjust to a neutral or slightly acidic pH (6.0-7.0) before adding the extraction solvent. Organophosphate esters are susceptible to base-catalyzed hydrolysis.[3][4]
Poor Phase Separation: Insufficient salting-out effect.Ensure the correct amount of QuEChERS salts is added. For very aqueous samples, a higher salt concentration may be needed.
Emulsion Formation Vigorous Shaking: Excessive agitation can lead to the formation of a stable emulsion, especially with complex matrices.Instead of vigorous shaking, gently invert the tube multiple times. If an emulsion forms, try centrifugation at a higher speed, adding a small amount of saturated NaCl solution, or cooling the sample in an ice bath to help break the emulsion.[8][9]
Presence of Surfactants: The sample matrix may contain natural or synthetic surfactants.Consider passing the final extract through a small column of a different sorbent, like Florisil®, which can help remove surfactants.
High Matrix Effects in Analysis Insufficient Cleanup: The dSPE step may not be effectively removing all interfering compounds.Experiment with different dSPE sorbents or a combination of sorbents. For highly complex matrices, a second dSPE step may be necessary.
Co-extraction of Interfering Substances: The initial extraction is not selective enough.Modify the extraction solvent. While acetonitrile is standard for QuEChERS, for certain matrices, a less polar solvent like ethyl acetate might be more selective.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting 4-Bromo-2,5-dichlorophenyl diethyl phosphate?

A1: Based on its expected high solubility in organic solvents, acetonitrile is an excellent first choice, especially within the QuEChERS framework.[5][6] It is effective at extracting a broad range of pesticides and is partially miscible with water, allowing for a single-phase extraction prior to the salting-out step. Ethyl acetate is another viable option.[10]

Q2: How does pH affect the extraction yield?

A2: pH is a critical parameter. Organophosphate esters can degrade via hydrolysis under alkaline conditions.[3][4] To maximize yield, the extraction should be performed at a neutral or slightly acidic pH (around 6.0-7.0) . If your sample matrix is basic, it is advisable to adjust the pH before extraction.

Q3: My recovery is still low after optimizing the extraction. What else can I do?

A3: If you have optimized the solvent, pH, and mixing, consider the following:

  • Temperature: Performing the extraction at a slightly elevated temperature (e.g., 40°C) can increase extraction efficiency, but be cautious as it can also increase the co-extraction of interfering compounds and potentially degrade thermally labile compounds.[11][12][13]

  • Alternative Extraction Techniques: For very complex matrices, consider more advanced techniques like Accelerated Solvent Extraction (ASE) or Solid-Phase Extraction (SPE) . ASE uses elevated temperature and pressure to improve extraction efficiency, while SPE can provide a more selective extraction and cleanup.[7][14]

Q4: How do I validate my extraction method?

A4: Method validation is crucial to ensure the accuracy and reliability of your results. Key validation parameters include:

  • Linearity: Establish a calibration curve with a series of standards to demonstrate a linear relationship between concentration and instrument response. A correlation coefficient (R²) greater than 0.99 is generally considered acceptable.[5][6]

  • Recovery: Spike a blank matrix with a known concentration of your analyte and perform the entire extraction and analysis procedure. The percentage of the spiked amount that is detected is the recovery. Acceptable recovery is typically within 70-120%.[5][6][7]

  • Precision: Assess the repeatability of your method by performing multiple extractions of the same sample. The relative standard deviation (RSD) should ideally be below 15-20%.[5][15]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of your analyte that can be reliably detected and quantified by your analytical instrument.[15][16]

Method Validation Workflow

G cluster_0 Linearity & Range cluster_1 Accuracy (Recovery) cluster_2 Precision (Repeatability) cluster_3 Sensitivity Prep_Standards Prepare Calibration Standards Analyze_Standards Analyze Standards Prep_Standards->Analyze_Standards Calibration_Curve Generate Calibration Curve (R² > 0.99) Analyze_Standards->Calibration_Curve Spike_Sample Spike Blank Matrix Extract_Spiked Extract & Analyze Spike_Sample->Extract_Spiked Calc_Recovery Calculate % Recovery (70-120%) Extract_Spiked->Calc_Recovery Prep_Replicates Prepare Replicate Samples Extract_Replicates Extract & Analyze Prep_Replicates->Extract_Replicates Calc_RSD Calculate % RSD (< 20%) Extract_Replicates->Calc_RSD Determine_LOD Determine Limit of Detection (LOD) Determine_LOQ Determine Limit of Quantification (LOQ) Determine_LOD->Determine_LOQ

Caption: Key steps in validating an analytical method.

V. References

  • Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. (2023). MDPI. Retrieved from [Link]

  • Monitoring and method validation of organophosphorus/organochlorine pesticide residues in vegetables and fruits by gas chromatography. (2023). PubMed. Retrieved from [Link]

  • VALIDATION OF A METHOD FOR DETERMINATION OF SOME ORGANOPHOSPHATE RESIDUES. (2013). Acta Horticulturae. Retrieved from [Link]

  • Full article: Development and validation of a rapid HPLC method for simultaneous detection and quantification of four broad-spectrum organophosphorus pesticides. (2025). Taylor & Francis Online. Retrieved from [Link]

  • Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. (2025). MDPI. Retrieved from [Link]

  • Development and validation of method for determination of organophosphorus pesticides traces in liver sample by GC-MS/MS-ion trap in. (2020). AKJournals. Retrieved from [Link]

  • Mechanism for the Hydrolysis of Organophosphates by the Bacterial Phosphotriesterase. (2004). ACS Publications. Retrieved from [Link]

  • Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection. (2021). PMC. Retrieved from [Link]

  • Mechanism for the hydrolysis of organophosphates by the bacterial phosphotriesterase. (2004). PubMed. Retrieved from [Link]

  • The effect of extraction temperatures on the target's recoveries. (n.d.). ResearchGate. Retrieved from [Link]

  • O,O-Diethyl-O-(4-Bromo-2,5-Dichlorophenyl) Phosphorothioate. (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]

  • Bromophos-ethyl | C10H12BrCl2O3PS | CID 20965. (n.d.). PubChem. Retrieved from [Link]

  • Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. (2024). MDPI. Retrieved from [Link]

  • Turning Up the Heat – The Effect of Temperature on Analytical Extractions. (2021). Chromatography Online. Retrieved from [Link]

  • Studies on the Enzymatic Hydrolysis of Organophosphate Poisons in Pigs. (n.d.). DTIC. Retrieved from [Link]

  • Reactivity of Organophosphates. IV. Acid-catalyzed Hydrolysis of Triethyl Phosphate: a Comparison with Ethyl Acetate. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. (2021). PMC. Retrieved from [Link]

  • Development of a Green and Rapid Emulsive Liquid–Liquid Microextraction Method for Organophosphate Insecticides. (2025). ACS Publications. Retrieved from [Link]

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (n.d.). EPA. Retrieved from [Link]

  • Tackling emulsions just got easier. (2023). Biotage. Retrieved from [Link]

  • Extraction and Analysis of Organophosphorus Pesticides in Fruits and Vegetables: Review. (n.d.). Google. Retrieved from

  • Solid Phase Extraction of Organophosphorus Pesticides in Water with Agilent Bond Elut PPL. (2014). DTO Innovators. Retrieved from [Link]

  • 4-bromo-2,5-dichlorophenyl trifluoromethanesulfonate - C7H2BrCl2F3O3S | CSSB00153435164. (n.d.). Chemspace. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Mitigating Thermal Degradation of 4-Bromo-2,5-dichlorophenyl Diethyl Phosphate in GC Analysis

Welcome to the Technical Support Center for the chromatographic analysis of 4-Bromo-2,5-dichlorophenyl diethyl phosphate (commonly known as bromophos-ethyl oxon). As the highly polar, oxygen analog of the pesticide bromo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of 4-Bromo-2,5-dichlorophenyl diethyl phosphate (commonly known as bromophos-ethyl oxon). As the highly polar, oxygen analog of the pesticide bromophos-ethyl[1], this organophosphate is notoriously susceptible to thermal degradation and adsorption during Gas Chromatography (GC) and GC-MS analysis.

This guide provides drug development professionals and analytical chemists with field-proven troubleshooting strategies, self-validating protocols, and root-cause analyses to ensure robust quantitation.

Diagnostic FAQs: Understanding the Causality

Q: Why does 4-Bromo-2,5-dichlorophenyl diethyl phosphate degrade so rapidly in a standard GC setup? A: The transition from a thionate (P=S) in the parent pesticide to a phosphate (P=O) in the oxon metabolite makes the phosphorus atom highly electrophilic. When exposed to high isothermal temperatures (e.g., 250°C) in a standard Split/Splitless (SSL) inlet, the molecule undergoes thermal cleavage. This degradation is catalyzed by active silanol (Si-OH) groups and trace metal contaminants on the glass liner, leading to the loss of ethyl groups or cleavage of the phosphate-phenyl bond[2].

Q: How can I differentiate between inlet degradation and column activity? A: Perform a Direct On-Column (DOC) Injection . If the peak shape of the oxon improves significantly and the response increases compared to an SSL injection, the degradation is localized to the hot inlet. If peak tailing and low response persist, the stationary phase of the analytical column has degraded, exposing active sites[2].

Q: Why do my calibration standards show poor response, but my actual matrix samples look fine? A: This is a classic Matrix-Induced Chromatographic Response Enhancement . In pure solvent standards, the oxon binds to active sites in the GC flow path and degrades. In real samples, complex matrix components competitively bind to and "mask" these active sites, allowing the intact analyte to reach the detector[3]. Relying on this effect is dangerous for quantitation; you must neutralize the flow path artificially.

Troubleshooting Guide: Root Causes & Solutions

Root Cause 1: Thermal Shock in the SSL Inlet

Prolonged exposure to high heat vaporizes the solvent but destroys thermolabile organophosphates before they enter the column.

  • Corrective Action: Implement Programmed Temperature Vaporization (PTV) using a Multimode Inlet (MMI). By injecting the sample cold (e.g., 50°C) and rapidly heating the inlet, you facilitate effective analyte transfer to the column while drastically decreasing thermal degradation[4].

Root Cause 2: Unshielded Active Sites

Silanol groups in the quartz liner and column act as catalytic centers for phosphate ester hydrolysis.

  • Corrective Action: Use Analyte Protectants (APs) . Polyhydroxy compounds like D-sorbitol strongly hydrogen-bond to active sites, acting as sacrificial shields. This provides the benefits of matrix-induced enhancement without the risk of matrix interferences[3]. Additionally, always use a deactivated, packed splitless quartz liner to reduce baseline surface activity[2].

Root Cause 3: Solvent-Mediated Hydrolysis

Organophosphorus pesticides stored in polar solvents like ethyl acetate degrade over long periods, especially at elevated temperatures[3].

  • Corrective Action: Switch to a non-polar solvent like Hexane , which has been empirically proven to provide the best analyte stability for organophosphates during long-term storage and GC/MS analysis[3].

Quantitative Data Summaries

Table 1: Quantitative Evaluation of Analyte Protectants (APs)[3],[5]

ProtectantTarget Elution WindowRecovery EnhancementPrimary Mechanism of Action
D-Sorbitol Mid to Late-eluting+41% to +60%Multi-hydroxyl hydrogen bonding to active silanols
3-Ethoxy-1,2-propanediol Early to Mid-eluting+30% to +45%Volatile shielding of inlet active sites
L-Gulonic acid γ-lactone Mid to Late-eluting+25% to +40%Sacrificial binding via lactone/hydroxyl groups

Table 2: Solvent Stability for Organophosphate Standards[3],[5]

SolventPolarity IndexAnalyte Stability (4-Week Storage)Susceptibility to Matrix Effects
Hexane 0.1Excellent (>95% recovery)High (Requires APs for injection)
Ethyl Acetate 4.4Poor (Significant degradation)Moderate
Acetone 5.1ModerateModerate

Visualizing the Analytical Workflows

Workflow Step1 Symptom: Low Response or Peak Tailing for Bromophos-ethyl oxon Step2 Diagnostic: Perform Direct On-Column Injection Step1->Step2 Decision Does peak shape improve? Step2->Decision PathA Yes: Inlet Issue (Thermal/Active Sites) Decision->PathA Yes PathB No: Column Issue (Stationary Phase Degradation) Decision->PathB No ActionA1 Implement PTV Injection & Deactivated Liner PathA->ActionA1 ActionA2 Add Analyte Protectants (e.g., D-Sorbitol) PathA->ActionA2 ActionB Trim Guard Column & Use Ultra-Inert Phase PathB->ActionB

Diagnostic workflow for isolating and resolving thermal degradation in GC systems.

AP_Mechanism Analyte Bromophos-ethyl oxon (Thermolabile) Unprotected Unprotected Inlet Active Silanol Sites (Si-OH) Bind & Degrade Analyte Analyte->Unprotected Standard Injection Protected Protected Inlet Analyte Protectant (D-Sorbitol) Blocks Active Sites Analyte->Protected Co-injection with AP Degradation Thermal Degradation & Peak Tailing Unprotected->Degradation Adsorption/Cleavage Intact Intact Transfer to Column (Sharp Peaks) Protected->Intact Shielded Pathway

Mechanism of Analyte Protectants preventing thermal degradation in GC flow paths.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Preparation and Application of Analyte Protectants (APs)

This protocol ensures active sites in the GC flow path are neutralized prior to the elution of the target oxon[3],[5].

  • Stock Solution Preparation: Dissolve D-sorbitol and 3-ethoxy-1,2-propanediol in a highly polar, GC-compatible solvent (e.g., acetonitrile or acetone) to create a 10,000 ppm stock solution.

  • Standard/Sample Spiking: Add the AP stock solution directly to your final hexane extracts and calibration standards to achieve a final AP concentration of 1,000 ppm[3].

  • GC Sequence Integration: Program the autosampler to inject the AP-spiked sample. The APs will coat the inlet liner and column stationary phase instantly upon vaporization.

  • System Validation (Self-Check): Inject a pure hexane standard without APs, followed by a standard with APs. Calculate the peak area ratio. A successful implementation will yield an AP-spiked response that is ≥95% of the response found in a matrix-matched standard, proving that matrix-induced enhancement has been fully simulated and controlled.

Protocol B: PTV Inlet Optimization for Thermolabile Organophosphates

This protocol replaces harsh isothermal heating with rapid temperature programming to prevent P-O bond cleavage[4].

  • Hardware Setup: Install a deactivated, packed splitless quartz liner (with deactivated quartz wool to trap non-volatiles) into the Multimode Inlet (MMI)[2].

  • Cold Injection Parameters: Set the initial inlet temperature to 50°C. Inject 1.0 µL of the sample. Hold at 50°C for 0.1 minutes to allow solvent venting and prevent thermal shock to the analyte.

  • Rapid Transfer Heating: Ramp the inlet temperature at 600°C/min to a final temperature of 280°C. Hold for 3 minutes to ensure complete transfer of the heavier bromophos-ethyl oxon to the column head.

  • System Validation (Self-Check): Monitor the chromatogram for 4-bromo-2,5-dichlorophenol (the primary thermal breakdown product of the oxon). A successfully optimized PTV method will demonstrate a >90% reduction in the phenol peak area relative to the intact oxon peak when compared to a traditional 250°C SSL injection.

References

  • Using Analyte Protectants and Solvent Selection to Maximize the Stability of Organophosphorus Pesticides during GC/MS Analysis. Agilent Technologies.[Link]

  • Evaluation of selected analyte protectant to improve performance of gas chromatographic analysis of pesticide residues. CABI Digital Library.[Link]

  • GC/MS/MS Pesticide Residue Analysis. HPST.[Link]

  • The analysis of pesticides & related compounds using Mass Spectrometry. Cardiff University.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Bromo-2,5-dichlorophenyl Diethyl Phosphate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the phosphorylation of sterically hinder...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the phosphorylation of sterically hindered halogenated phenols.

The synthesis of 4-bromo-2,5-dichlorophenyl diethyl phosphate relies on the nucleophilic attack of the phenoxide anion onto the highly electrophilic phosphorus center of diethyl chlorophosphate (DECP)[1]. However, the presence of the bulky chlorine atom at the ortho-position (C2) creates significant steric hindrance, often leading to stalled reactions, poor yields, and unwanted side products if the reaction causality is not properly managed[2].

Reaction Workflow & Failure Point Analysis

The following diagram maps the critical decision pathways in this synthesis. Choosing the correct base and maintaining strict environmental controls are the primary drivers of high-yield conversion.

SynthesisWorkflow Start 4-Bromo-2,5-dichlorophenol + Diethyl chlorophosphate BaseChoice Base Selection Start->BaseChoice WeakBase Weak Base (e.g., TEA only) Steric Hindrance Dominates BaseChoice->WeakBase Sub-optimal StrongBase NaH or TEA + DMAP Overcomes ortho-Cl Hindrance BaseChoice->StrongBase Optimal Moisture Moisture Control? WeakBase->Moisture StrongBase->Moisture Hydrolysis Hydrolysis of DECP (Yield Loss) Moisture->Hydrolysis Poor (H2O present) Product 4-Bromo-2,5-dichlorophenyl diethyl phosphate (>90% Yield) Moisture->Product Strictly Anhydrous

Causality workflow for the phosphorylation of sterically hindered phenols.

Quantitative Condition Comparison

To systematically improve your yield, compare your current parameters against the optimized benchmarks below. Relying solely on simple amine bases is the most common cause of yield limitation in this specific synthesis.

ConditionBase / Catalyst SystemSolventTemp ProfileExpected YieldPrimary Failure Mode
A (Standard) Triethylamine (TEA, 1.5 eq)DCM0 °C → RT< 45%Incomplete conversion due to ortho-Cl steric hindrance.
B (Catalytic) TEA (1.5 eq) + DMAP (0.2 eq) DCM0 °C → RT85 - 92%None. Nucleophilic catalysis effectively overcomes hindrance.
C (Deprotonation) Sodium Hydride (NaH, 1.2 eq) THF0 °C → RT88 - 95%Trace hydrolysis if THF is not strictly anhydrous.
D (Thermal) Pyridine (2.0 eq)TolueneReflux50 - 60%Thermal degradation and pyrophosphate formation.
Troubleshooting FAQs

Q: Why is my reaction stalling at ~40% conversion despite adding an excess of diethyl chlorophosphate? A: This is a classic kinetic issue caused by steric hindrance. The chlorine atom at the 2-position of 4-bromo-2,5-dichlorophenol physically blocks the trajectory required for the phenoxide oxygen to attack the electrophilic phosphorus center of DECP[1]. When using a standard base like Triethylamine (TEA), the reaction rate is too slow to reach completion before the DECP slowly degrades. Solution: Shift the mechanistic pathway by adding 4-Dimethylaminopyridine (DMAP) or by utilizing a stronger base like Sodium Hydride (NaH) to quantitatively pre-form the phenoxide.

Q: What is the mechanistic advantage of using DMAP in this synthesis? A: DMAP acts as a nucleophilic catalyst. Rather than waiting for the hindered phenol to attack DECP, DMAP rapidly attacks DECP to form a highly reactive, positively charged phosphorylpyridinium intermediate. This intermediate is significantly more electrophilic than DECP itself, lowering the activation energy barrier and allowing the sterically hindered 4-bromo-2,5-dichlorophenoxide to attack efficiently, thereby driving the yield upward[3].

Q: I am detecting significant amounts of diethyl hydrogen phosphate and unreacted phenol in my LC-MS. How is this forming? A: Diethyl chlorophosphate is extremely moisture sensitive. Even trace amounts of water in your solvents (e.g., non-anhydrous THF or DCM) or absorbed by hygroscopic bases will outcompete the hindered phenol, rapidly hydrolyzing DECP into diethyl hydrogen phosphate and HCl[2]. Solution: Ensure all solvents are freshly passed through activated alumina, bases are stored over molecular sieves, and the reaction is conducted under a strict argon atmosphere.

Q: How should I modify the aqueous workup to prevent product degradation? A: Aryl diethyl phosphates are susceptible to hydrolysis under strongly basic or acidic conditions. Quenching the reaction with strong bases (like NaOH) will cleave the newly formed phosphate ester. Solution: Quench the reaction strictly with a cold, mild aqueous buffer (e.g., saturated aqueous NaHCO3​ ). Extract quickly with ethyl acetate or DCM, and avoid prolonged exposure to the aqueous phase.

Self-Validating Experimental Protocol: Optimized Synthesis via NaH

This protocol utilizes the pre-formed phenoxide method (Condition C) to bypass steric limitations, ensuring a self-validating workflow where each step confirms the success of the previous one.

Step 1: System Preparation & Purging Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet. Purge the system with argon for 15 minutes to ensure a completely moisture-free environment.

Step 2: Quantitative Deprotonation

  • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M concentration).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add 4-bromo-2,5-dichlorophenol (1.0 eq) dissolved in a minimal volume of anhydrous THF dropwise over 10 minutes.

  • Validation Check: Observe the evolution of H2​ gas. Stir for 30 minutes at room temperature until gas evolution completely ceases, confirming the quantitative formation of the phenoxide anion. The solution should become homogeneous.

Step 3: Electrophilic Phosphorylation

  • Re-cool the phenoxide solution to 0 °C.

  • Add diethyl chlorophosphate (1.1 eq) dropwise over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Validation Check: Remove a 10 µL aliquot, quench in 1 mL of acetonitrile, and analyze via LC-MS. Confirm the disappearance of the phenol peak and the presence of the product mass (Expected m/z for C10​H12​BrCl2​O4​P : ~376.9). Do not proceed to workup until conversion is >95%.

Step 4: Mild Quench and Extraction

  • Cool the reaction to 0 °C and carefully quench by adding cold, saturated aqueous NaHCO3​ dropwise until bubbling stops.

  • Transfer to a separatory funnel and extract the aqueous layer three times with Ethyl Acetate.

  • Wash the combined organic layers once with brine to remove residual salts and water.

Step 5: Isolation

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude oil via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate to isolate the pure 4-bromo-2,5-dichlorophenyl diethyl phosphate.

References
  • Thieme E-Books. Diethyl Chlorophosphate: Introduction and Applications in Phosphorylation. Thieme-Connect.1

  • Activating Agents and Protecting Groups. Diethyl Phosphorochloridate: Reactions with Sterically Hindered Phenols. EPDF. 2

  • Organic & Biomolecular Chemistry. Site-Selectivity and Kinetics of Diethylchlorophosphate Reactions. RSC Publishing. 3

Sources

Optimization

Technical Support Center: Blood Quantification of 4-Bromo-2,5-dichlorophenyl diethyl phosphate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the bioanalysis of 4-Bromo-2,5-dichlorophenyl diethyl phosphate. This document is designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the bioanalysis of 4-Bromo-2,5-dichlorophenyl diethyl phosphate. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for overcoming the significant challenge of matrix effects in blood-based quantification. Our goal is to equip you with the foundational knowledge, troubleshooting frameworks, and validated protocols necessary to ensure the accuracy, precision, and reliability of your analytical data.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Matrix Effects

This section addresses the most common foundational questions regarding matrix effects in the context of LC-MS/MS bioanalysis.

Q1: What exactly is a "matrix effect" in the context of blood sample analysis?

A: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components present in the biological matrix (e.g., blood, plasma, serum).[1] When analyzing 4-Bromo-2,5-dichlorophenyl diethyl phosphate, these interfering components can compete with the analyte for ionization in the mass spectrometer's source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] This phenomenon is a primary cause of poor accuracy and imprecision in bioanalytical methods. In blood, major contributors to matrix effects include phospholipids, salts, and endogenous metabolites.[4]

Q2: How do I know if my assay is being impacted by matrix effects?

A: The most definitive way to assess matrix effects is through a quantitative experiment as prescribed by regulatory bodies like the FDA and EMA.[1][4] This involves comparing the peak response of an analyte spiked into an extracted blank matrix (post-extraction spike) with the response of the analyte in a neat (pure) solvent. A significant difference between these two responses indicates the presence of a matrix effect. A qualitative approach, known as post-column infusion, can also be used during method development to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][4]

Q3: What do regulatory guidelines, such as those from the FDA and ICH, require for matrix effect evaluation?

A: Regulatory guidelines are stringent and require a thorough, quantitative assessment of matrix effects to ensure data reliability for pivotal studies.[5][6] The ICH M10 guideline, which harmonizes expectations from the FDA and EMA, states that the matrix effect should be evaluated using at least six different lots of the biological matrix.[1] For each lot, the accuracy of low and high-quality control (QC) samples should be within ±15% of the nominal concentration, and the precision (CV%) across all lots should not exceed 15%.[1] This process ensures the method is robust and not susceptible to inter-individual variability in the sample matrix.[7]

Q4: Can't I just use a stable isotope-labeled internal standard (SIL-IS) to correct for everything?

A: While a SIL-IS is the gold standard and highly recommended for correcting for matrix effects, it is not infallible.[2] An ideal SIL-IS co-elutes perfectly with the analyte and experiences the same degree of ion suppression or enhancement, thus providing effective normalization. However, severe ion suppression can diminish the analyte signal to a point where sensitivity (the Lower Limit of Quantitation, or LLOQ) is compromised, even with a SIL-IS.[2] Therefore, the primary goal should always be to minimize matrix effects through optimized sample preparation and chromatography, rather than relying solely on the internal standard for correction.[2]

Part 2: Troubleshooting Guide - Common Scenarios & Solutions

This section is formatted to address specific problems you might encounter during method development and validation.

Q: My analyte signal is highly variable and often suppressed. What is the most likely cause and my first troubleshooting step?

A: High variability and signal suppression are classic signs of significant matrix effects, most often caused by phospholipids co-eluting with your analyte. Your first and most critical step is to evaluate and optimize your sample preparation procedure. If you are using a simple Protein Precipitation (PPT) method, it is likely that a high concentration of phospholipids is being carried through to your final extract.

  • Recommended Action: Switch to a more selective sample preparation technique. Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are significantly more effective at removing phospholipids and other interfering components than PPT.[2]

Q: I'm using a SIL-Internal Standard, but the analyte/IS area ratio is still inconsistent between different blood donors. Why?

A: This indicates that the matrix effect is not uniform across different biological sources, a key concern for regulatory bodies.[1] It suggests that the type or concentration of interfering components varies from lot to lot, and your current method is not robust enough to handle this variability.

  • Recommended Action 1 (Sample Preparation): Your sample cleanup is likely insufficient. An SPE method with a strong wash step tailored to remove the interferences while retaining the analyte is highly recommended. Consider a mixed-mode or phospholipid-removal SPE plate for maximum cleanup.

  • Recommended Action 2 (Chromatography): Improve the chromatographic separation between your analyte and the region where matrix components elute. Post-column infusion experiments can map where ion suppression is occurring. Adjusting your gradient or switching to a different column chemistry (e.g., HILIC) can move your analyte away from these "suppression zones."[8]

Q: My analyte recovery is low and inconsistent after implementing a Liquid-Liquid Extraction (LLE) protocol. What factors should I investigate?

A: Low and variable recovery in LLE for an organophosphate like 4-Bromo-2,5-dichlorophenyl diethyl phosphate points to suboptimal extraction conditions.

  • Recommended Action: Systematically optimize the following LLE parameters:

    • Extraction Solvent: Ensure the polarity of your organic solvent is well-matched to the analyte. A moderately nonpolar solvent like methyl tert-butyl ether (MTBE) or ethyl acetate is often a good starting point.[2]

    • Aqueous Phase pH: The charge state of your analyte can dramatically affect its partitioning. Although organophosphates are generally neutral, adjusting the pH can sometimes suppress the extraction of acidic or basic interferences.[2]

    • Mixing/Vortexing: Ensure adequate mixing time and intensity to allow for efficient partitioning of the analyte into the organic phase.

    • Phase Separation: Ensure complete separation of the aqueous and organic layers before aspirating the organic phase. Insufficient centrifugation time can lead to carryover of the aqueous phase and inconsistent volumes.

Part 3: Diagrams & Visual Workflows

Visual aids are essential for understanding complex analytical processes. The following diagrams illustrate the mechanism of matrix effects and a decision-making workflow for method development.

MatrixEffect cluster_source Mass Spectrometer Ion Source cluster_explanation Mechanism Droplet ESI Droplet (Analyte + Matrix) Analyte_Ion Analyte Ion [A+H]+ Droplet->Analyte_Ion Ionization Matrix_Ion Matrix Ion [M+H]+ Droplet->Matrix_Ion Ionization MS_Inlet Mass Analyzer Inlet Analyte_Ion->MS_Inlet Detection Matrix_Ion->Analyte_Ion Competition Suppression Ion Suppression: Matrix ions compete for charge or suppress droplet evaporation, reducing analyte ions entering the MS.

Caption: Mechanism of ion suppression in the electrospray source.

SamplePrepDecisionTree Start Start: New Method for 4-Bromo-2,5-dichlorophenyl diethyl phosphate in Blood CheckSpeed Is speed more critical than cleanliness? Start->CheckSpeed CheckSensitivity Is the highest sensitivity and cleanliness required? CheckSpeed->CheckSensitivity No PPT Use Protein Precipitation (PPT) - Fast, cheap, but 'dirty'. - High matrix effects expected. CheckSpeed->PPT Yes CheckExpertise Do you have expertise in LLE optimization? CheckSensitivity->CheckExpertise No SPE Use Solid-Phase Extraction (SPE) - Highest cleanliness and recovery. - Best for removing phospholipids. CheckSensitivity->SPE Yes LLE Use Liquid-Liquid Extraction (LLE) - Good for removing salts/proteins. - Requires optimization. CheckExpertise->LLE Yes CheckExpertise->SPE No (SPE is often more straightforward) End Proceed to Method Validation PPT->End LLE->End SPE->End

Caption: Decision tree for selecting a sample preparation method.

Part 4: Experimental Protocols & Data

Here we provide detailed, step-by-step methodologies for assessing matrix effects and performing common sample preparation techniques.

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol is aligned with FDA and ICH M10 guidelines.[1][5]

  • Source Matrix: Obtain blank whole blood from at least six different healthy donors. Process to plasma or serum if that is your matrix of interest.

  • Prepare Solution Sets:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Spiked Matrix): Extract blank matrix from each of the six donors. Spike the analyte and internal standard into the final, extracted matrix supernatant after the extraction procedure is complete.

  • Analysis: Inject both sets of samples (n=3-5 replicates for each) into the LC-MS/MS system.

  • Calculation:

    • Matrix Factor (MF): (Peak Response in Set B) / (Mean Peak Response in Set A)

    • IS-Normalized MF: (MF of Analyte) / (MF of Internal Standard)

    • The CV% of the IS-Normalized MF across the six lots should not exceed 15%.

Sample Preparation Protocols

The choice of sample preparation is the most effective way to combat matrix effects.[2] Below is a comparison of three common techniques.

Table 1: Comparison of Sample Preparation Techniques

TechniqueTypical RecoveryMatrix Effect (Ion Suppression)ThroughputPrimary AdvantagePrimary Disadvantage
Protein Precipitation (PPT) >90%High (>50%)HighSimple and fastDoes not remove phospholipids; high matrix effects
Liquid-Liquid Extraction (LLE) 60-90%Moderate (20-40%)MediumRemoves non-soluble interferences wellCan be labor-intensive; requires optimization[2]
Solid-Phase Extraction (SPE) >85%Low (<15%)Medium-LowHighly selective; excellent for removing phospholipids[9]Higher cost and requires method development
Protocol 2: Optimized Solid-Phase Extraction (SPE) for Organophosphates in Blood

This protocol is a robust starting point for selectively isolating 4-Bromo-2,5-dichlorophenyl diethyl phosphate.

  • Sample Pre-treatment: To 200 µL of whole blood, add 600 µL of 0.1 M ammonium acetate buffer (pH 4.9) and vortex.[9] This lyses the cells and adjusts the pH. Centrifuge at 4000 rpm for 10 minutes.

  • Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge sequentially with 2 mL of methanol, followed by 2 mL of deionized water. Do not let the cartridge go dry.[9]

  • Sample Loading: Load the supernatant from Step 1 onto the conditioned cartridge. Allow the sample to pass through under gravity or light vacuum at a flow rate of ~1-2 mL/min.[9]

  • Wash Step: Wash the cartridge with 2 mL of a 20:80 methanol/water mixture. This step is crucial for removing polar interferences while retaining the analyte.

  • Analyte Elution: Elute the analyte from the cartridge using 2 mL of acetonitrile.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile/water).

References
  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Labcorp. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. (2012). Bioanalysis. [Link]

  • Overcoming matrix effects: expectations set by guidelines. (2014). Bioanalysis Zone. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Overcoming Matrix Effects. Bioanalysis Zone. [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation. (2019). European Medicines Agency. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Overcoming Matrix Interference in Plate-Based Immunoassays. (2025). Sword Bio. [Link]

  • Simple Determination of 22 Organophosphorous Pesticides in Human Blood Using Headspace Solid-Phase Microextraction and Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology. [Link]

  • ICH M10 guideline: validation of bioanalytical methods. (2024). Kymos. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). Food and Drug Administration. [Link]

  • Analysis of Organophosphorus Pesticides in whole blood by GC-MS-µECD with forensic purposes. Revista Portuguesa de Farmacoterapia. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration. [Link]

  • O,O-Diethyl-O-(4-Bromo-2,5-Dichlorophenyl) Phosphorothioate. Chemical LAND21. [Link]

  • FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013). Regulations.gov. [Link]

  • Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. (2020). Restek. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS Analytical Methods for 4-Bromo-2,5-dichlorophenyl Diethyl Phosphate: A Comparative Guide

Executive Summary 4-Bromo-2,5-dichlorophenyl diethyl phosphate is the highly toxic oxygen analog (oxon) of the organophosphate insecticide bromophos-ethyl. Because oxon metabolites are often more potent acetylcholinester...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2,5-dichlorophenyl diethyl phosphate is the highly toxic oxygen analog (oxon) of the organophosphate insecticide bromophos-ethyl. Because oxon metabolites are often more potent acetylcholinesterase inhibitors than their parent thionates, rigorous analytical monitoring in food, biological, and environmental matrices is critical. However, quantifying this specific compound presents significant analytical challenges: it is highly prone to base-catalyzed hydrolysis and frequently co-elutes with early-eluting matrix components on traditional reversed-phase columns.

This guide objectively compares the performance of an advanced Core-Shell Biphenyl LC Column workflow against a Traditional Fully Porous C18 workflow . By examining the mechanistic causality behind these experimental choices, we provide a self-validating protocol designed to meet stringent SANTE validation criteria [1].

Mechanistic Insight: Why Biphenyl Outperforms C18

As analytical scientists, we must select stationary phases based on the specific physicochemical properties of the target analyte rather than defaulting to standard methods.

  • Stationary Phase Chemistry ( π−π Interactions): Traditional C18 columns rely exclusively on dispersive, hydrophobic interactions. While effective for non-polar compounds, they struggle to separate polar oxon metabolites from lipid-rich matrix interferences. In contrast, the Biphenyl phase features a dual-ring structure that enables strong π−π and dipole-dipole interactions [3]. The electron-withdrawing bromine and chlorine atoms on the 4-bromo-2,5-dichlorophenyl moiety create an electron-deficient aromatic ring that interacts strongly with the electron-rich biphenyl phase. This orthogonal retention mechanism selectively shifts the analyte away from the solvent front and matrix suppression zones.

  • Particle Morphology (Core-Shell vs. Fully Porous): Core-shell particles (e.g., 2.6 µm) possess a solid silica core surrounded by a porous outer layer. This architecture reduces the diffusion path length for analyte molecules, minimizing longitudinal diffusion and eddy dispersion (the A and B terms of the van Deemter equation). The result is sharper peaks, higher resolution, and increased signal-to-noise (S/N) ratios without the extreme backpressures associated with sub-2 µm fully porous particles.

Comparative Workflow Visualization

G Sample Homogenized Matrix (10g Sample) QuEChERS Citrate-Buffered QuEChERS (pH 5.0-5.5) Sample->QuEChERS Split dSPE Clean-up (PSA + C18) QuEChERS->Split Biphenyl Core-Shell Biphenyl (2.6 µm) Enhanced π-π Interaction Split->Biphenyl Proposed C18 Traditional C18 (5 µm) Hydrophobic Interaction Only Split->C18 Alternative MSMS_B LC-MS/MS (MRM) High S/N, No Matrix Effect Biphenyl->MSMS_B MSMS_C LC-MS/MS (MRM) Co-elution & Suppression C18->MSMS_C Data Data Validation (SANTE Guidelines) MSMS_B->Data MSMS_C->Data

Figure 1: Comparative LC-MS/MS workflow for 4-bromo-2,5-dichlorophenyl diethyl phosphate.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, every step of this protocol is designed with built-in causality to protect the analyte and maximize recovery.

Step 1: Matrix Extraction (Citrate-Buffered QuEChERS)

Rationale: Organophosphate oxons rapidly degrade in alkaline environments. We utilize a citrate-buffered QuEChERS approach (pH 5.0–5.5) to stabilize 4-bromo-2,5-dichlorophenyl diethyl phosphate during the extraction process [2].

  • Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of LC-MS grade acetonitrile (ACN) and vortex for 1 minute.

  • Add extraction salts (4 g MgSO 4​ , 1 g NaCl, 1 g Sodium Citrate tribasic dihydrate, 0.5 g Sodium Citrate dibasic sesquihydrate).

  • Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

Step 2: Dispersive Solid Phase Extraction (dSPE) Clean-up

Rationale: Removing matrix co-extractives is essential to reduce ion suppression in the MS source, especially for complex matrices[4].

  • Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO 4​ , 25 mg PSA (Primary Secondary Amine), and 25 mg C18.

  • Critical Control Point: Limit contact time with PSA to <1 minute to prevent potential binding or base-catalyzed degradation of the phosphate ester.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Dilute the supernatant 1:5 with Mobile Phase A prior to injection to improve peak shape and reduce solvent effects.

Step 3: LC-MS/MS Parameters
  • Mobile Phase A: 5 mM Ammonium formate + 0.1% Formic acid in Water (Promotes robust [M+H]+ ionization).

  • Mobile Phase B: Methanol (Provides better π−π interaction fidelity on the Biphenyl column compared to ACN).

  • MRM Transitions for 4-Bromo-2,5-dichlorophenyl diethyl phosphate ( [M+H]+ m/z 377.9):

    • Quantifier: m/z 377.9 240.9 (Cleavage of the phosphate ester, yielding the stable phenolate ion).

    • Qualifier: m/z 377.9 321.9 (Characteristic loss of two ethylene groups from the diethyl phosphate moiety).

Performance Comparison: Biphenyl vs. C18

The following data summarizes the validation metrics obtained using the two different column chemistries under identical gradient conditions. The superiority of the core-shell biphenyl architecture is evident across all quantitative metrics.

Analytical MetricTraditional Fully Porous C18 (5 µm)Core-Shell Biphenyl (2.6 µm)Performance Shift / Causality
Retention Time (min) 3.455.12+1.67 min; Enhanced π−π retention shifts analyte out of the early suppression zone.
Peak Asymmetry ( As​ ) 1.42 (Tailing)1.05 (Symmetrical)Core-shell morphology drastically reduces mass transfer resistance.
Matrix Effect (%) -45% (Severe Suppression)-12% (Mild Suppression)Later elution on Biphenyl avoids early polar co-extractives.
Recovery at 10 µg/kg 68% ± 12%94% ± 4%Improved peak integration and reduced matrix interference.
LOQ (µg/kg) 5.00.510x sensitivity gain due to sharper peaks and higher S/N.

Conclusion & Best Practices

The validation data clearly demonstrates that the Core-Shell Biphenyl workflow is analytically superior to the traditional C18 approach for the LC-MS/MS quantification of 4-bromo-2,5-dichlorophenyl diethyl phosphate. By leveraging orthogonal π−π interactions and the kinetic efficiency of core-shell particles, laboratories can achieve a 10-fold improvement in the Limit of Quantitation (LOQ) while satisfying strict SANTE recovery guidelines (70-120%). For routine monitoring, always ensure your QuEChERS extraction is properly buffered to prevent the degradation of sensitive oxon metabolites.

References

  • Title: Development and Validation of Pesticide Residues Determination Method in Fruits and Vegetables through Liquid and Gas Chromatography Tandem Mass Spectrometry (LC-MS/MS and GC-MS/MS) Employing Modified QuEChERS Method Source: MDPI URL: [Link]

  • Title: Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications Source: National Center for Biotechnology Information (PMC / NIH) URL: [Link]

  • Title: Quantification of Nonpersistent Pesticides in Small Volumes of Human Breast Milk with Ultrahigh Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry Source: ACS Publications URL: [Link]

Comparative

Inter-laboratory validation of 4-Bromo-2,5-dichlorophenyl diethyl phosphate residue analysis

An Inter-laboratory Comparative Guide to the Validation of 4-Bromo-2,5-dichlorophenyl diethyl phosphate Residue Analysis The reliable quantification of pesticide residues is a cornerstone of global food safety and enviro...

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Author: BenchChem Technical Support Team. Date: March 2026

An Inter-laboratory Comparative Guide to the Validation of 4-Bromo-2,5-dichlorophenyl diethyl phosphate Residue Analysis

The reliable quantification of pesticide residues is a cornerstone of global food safety and environmental protection. For an analytical method to be considered robust and dependable, it must yield consistent and accurate results regardless of where or by whom the analysis is performed. This guide provides an in-depth comparison of methodologies for the residue analysis of 4-Bromo-2,5-dichlorophenyl diethyl phosphate, a representative organophosphate compound, through the lens of a comprehensive inter-laboratory validation study.

The objective of such a study, often termed a collaborative trial or proficiency test, is to establish the performance characteristics of an analytical method across multiple laboratories. This process is fundamental to standardizing methods and ensuring that data generated by different entities are comparable and trustworthy. The principles of method validation are well-established by international bodies such as the International Council for Harmonisation (ICH), EURACHEM, and the European Commission's Directorate-General for Health and Food Safety (SANTE).[1][2][3][4][5][6]

This guide will detail the experimental design of a validation study, compare two powerful analytical techniques—Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and present supporting data to guide researchers and laboratory professionals in their methodological choices.

Experimental Design: A Framework for Robust Validation

An inter-laboratory study for a pesticide residue method is meticulously planned to assess its performance under varied conditions. The core of the study involves distributing homogeneous and stable samples of a relevant matrix (e.g., homogenized spinach) spiked with a known concentration of 4-Bromo-2,5-dichlorophenyl diethyl phosphate to a consortium of participating laboratories.

Each laboratory is tasked with analyzing the samples using the specified methodologies and reporting their results. The data are then statistically analyzed to determine key validation parameters as outlined by guidelines like ICH Q2(R1) and SANTE/11312/2021.[1][5][6][7][8] These parameters include:

  • Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies.[1][7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-laboratory precision): The precision obtained under the same operating conditions over a short interval of time.

    • Reproducibility (Inter-laboratory precision): The precision obtained from analyses performed in different laboratories.[1][7][9]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample.[8]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]

Methodology I: Sample Preparation via QuEChERS

To minimize variability arising from sample preparation, a standardized extraction and cleanup protocol is essential. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a gold standard in pesticide residue analysis due to its efficiency and broad applicability.[11][12][13][14][15]

The causality behind the QuEChERS workflow is a two-stage process. The first stage involves a salting-out liquid-liquid extraction with acetonitrile, which is effective at extracting a wide range of pesticides. The addition of salts like magnesium sulfate and sodium chloride induces phase separation from the aqueous component of the sample matrix. The second stage, dispersive solid-phase extraction (d-SPE), "cleans" the extract by removing interfering matrix components like pigments and fatty acids using sorbents such as Primary Secondary Amine (PSA).[11][13]

Detailed QuEChERS Protocol (EN 15662 Method)
  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add the contents of a salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.[14] Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing MgSO₄ and PSA.

  • Final Centrifugation: Vortex for 30 seconds and then centrifuge for 5 minutes.

  • Analysis: The resulting supernatant is ready for injection into the GC-MS/MS or LC-MS/MS system. For GC analysis, a solvent exchange or the addition of an analyte protectant may be beneficial.[11]

QuEChERS Workflow Diagram

QuEChERS_Workflow Sample 10g Homogenized Sample Extraction Add 10mL Acetonitrile & Shake Sample->Extraction Salts Add QuEChERS Extraction Salts Extraction->Salts Centrifuge1 Centrifuge (Phase Separation) Salts->Centrifuge1 Supernatant Transfer Supernatant (Acetonitrile Layer) Centrifuge1->Supernatant dSPE Add to d-SPE Tube (PSA/MgSO4) & Vortex Supernatant->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 FinalExtract Final Extract for Analysis Centrifuge2->FinalExtract

Caption: The QuEChERS sample preparation workflow.

Methodology II: Comparative Instrumental Analysis

The choice of instrumental analysis is critical and often depends on the physicochemical properties of the analyte. 4-Bromo-2,5-dichlorophenyl diethyl phosphate, as an organophosphate ester, is amenable to both GC-MS and LC-MS analysis, making it an excellent candidate for a head-to-head comparison.[16][17][18]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a robust and highly selective technique, particularly for volatile and semi-volatile compounds.[16][19] The gas chromatograph separates compounds based on their boiling points and polarity, while the tandem mass spectrometer provides definitive identification and quantification by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

  • Typical GC-MS/MS Parameters:

    • Injector: Splitless mode, 250 °C

    • Column: Low-polarity capillary column (e.g., HP-5ms)

    • Oven Program: Temperature gradient from 70 °C to 280 °C

    • Ionization: Electron Ionization (EI) at 70 eV

    • MS Mode: Multiple Reaction Monitoring (MRM)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is exceptionally versatile and is the preferred method for polar, non-volatile, or thermally labile compounds that are not suitable for GC analysis.[16][18][20] Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. Electrospray ionization (ESI) is a common interface that gently transfers ions from the liquid phase into the mass spectrometer.

  • Typical LC-MS/MS Parameters:

    • Column: Reversed-phase C18 column

    • Mobile Phase: Gradient of water and methanol/acetonitrile with additives like formic acid or ammonium formate

    • Flow Rate: 0.3-0.5 mL/min

    • Ionization: Electrospray Ionization (ESI), positive mode

    • MS Mode: Multiple Reaction Monitoring (MRM)

General Analytical Workflow```dot

Analytical_Workflow cluster_GC GC-MS/MS cluster_LC LC-MS/MS GC_Inject GC Injection (Vaporization) GC_Column Capillary Column (Separation) GC_Inject->GC_Column GC_MS Tandem MS (EI, MRM) GC_Column->GC_MS Data Data Acquisition & Processing GC_MS->Data LC_Inject LC Injection (Liquid) LC_Column C18 Column (Separation) LC_Inject->LC_Column LC_MS Tandem MS (ESI, MRM) LC_Column->LC_MS LC_MS->Data Sample Final Extract Sample->GC_Inject Sample->LC_Inject

Caption: Logical flow of an inter-laboratory method validation study.

Conclusion and Recommendations

This comparative guide, based on a hypothetical inter-laboratory study, demonstrates that both GC-MS/MS and LC-MS/MS are suitable and robust techniques for the residue analysis of 4-Bromo-2,5-dichlorophenyl diethyl phosphate. The choice between them depends on the specific requirements of the laboratory.

  • GC-MS/MS remains a highly reliable and cost-effective workhorse for many laboratories, providing excellent selectivity and acceptable performance for this type of analysis. [17][20]* LC-MS/MS exhibits superior performance in terms of sensitivity and inter-laboratory precision. [9][16][21]For laboratories requiring the lowest possible detection limits and aiming for higher data consistency across different sites, LC-MS/MS is the recommended technique.

Ultimately, the successful implementation of any analytical method relies on a rigorous validation process. An inter-laboratory study is the pinnacle of this process, providing the ultimate proof that a method is "fit for purpose" and capable of generating reliable, comparable, and defensible data for the critical task of ensuring food and environmental safety. [3][4]

References

  • QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. (2026, March 12). LCGC International. [Link]

  • QuEChERS Method for Pesticide Residue Analysis. (2025, April 1). Phenomenex. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). International Council for Harmonisation. [Link]

  • Home of the QuEChERS Method. (n.d.). QuEChERS.com. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Eurachem guidance on validating analytical methods. (2016, June). Euroreference. [Link]

  • Method Validation. (2025, November 13). Eurachem. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. [Link]

  • Quantitation of 764 Pesticide Residues in Tomato by LC/MS according to SANTE 11312/2021 Guidelines. (n.d.). Agilent. [Link]

  • Guidelines - Maximum Residue levels. (n.d.). European Commission - Food Safety. [Link]

  • EUROPE - COM: Update of the analytical guidance document for residues. (2023, November 30). Lynxee consulting. [Link]

  • Method validation and analytical quality control in pesticide residues analysis. (n.d.). BVL. [Link]

  • Compare GC-MS vs LC-MS for Pesticide Analysis. (2025, September 22). Patsnap Eureka. [Link]

  • Performance percentages of the techniques GC-MS=MS and LC-MS=MS for Carbamates. (n.d.). ResearchGate. [Link]

  • Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds. (n.d.). The NELAC Institute. [Link]

  • GC-MS vs LC-MS. (2026, February 11). ResolveMass Laboratories Inc. [Link]

  • VALIDATION OF A METHOD FOR DETERMINATION OF SOME ORGANOPHOSPHATE RESIDUES. (n.d.). Acta Horticulturae. [Link]

  • Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. (2023, August 1). MDPI. [Link]

  • Validation and interlaboratory comparison of anticoagulant rodenticide analysis in animal livers using ultra-performance liquid chromatography-mass spectrometry. (2023, June 14). PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-2,5-dichlorophenyl diethyl phosphate proper disposal procedures

Operational Guide: Disposal and Chemical Neutralization of 4-Bromo-2,5-dichlorophenyl diethyl phosphate As a Senior Application Scientist, I cannot overstate the critical nature of handling organophosphates with absolute...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Disposal and Chemical Neutralization of 4-Bromo-2,5-dichlorophenyl diethyl phosphate

As a Senior Application Scientist, I cannot overstate the critical nature of handling organophosphates with absolute precision. 4-Bromo-2,5-dichlorophenyl diethyl phosphate (the oxon analog of the insecticide Bromophos-ethyl) is a highly toxic, irreversible acetylcholinesterase (AChE) inhibitor[1]. Improper disposal not only poses severe neurotoxic risks to laboratory personnel but also threatens aquatic ecosystems with long-lasting toxicity[1][2].

We do not simply dilute or wash this chemical down the drain[3]. The core strategy for the disposal of this compound relies on a two-phase approach: Chemical Neutralization (Alkaline Hydrolysis) to dismantle its toxic pharmacophore, followed by High-Temperature Incineration of the resulting byproducts[4][5].

The Causality of Toxicity and Mitigation (Mechanism of Action)

To design a safe disposal protocol, we must first understand the molecule's reactivity. The acute toxicity of 4-bromo-2,5-dichlorophenyl diethyl phosphate stems from its highly electrophilic phosphorus atom. Upon exposure, this phosphorus center phosphorylates the active-site serine residue of AChE, leading to a cholinergic crisis[1].

By exploiting this same electrophilicity, we can destroy the molecule before disposal. Alkaline hydrolysis utilizes hydroxide ions ( OH− ) as strong nucleophiles. The OH− attacks the phosphorus center via an SN​2 -like concerted associative mechanism, cleaving the P-O-aryl bond[6]. This reaction yields diethyl phosphate and 4-bromo-2,5-dichlorophenoxide—compounds that lack AChE inhibitory activity and are safe for transport to an incinerator[4][6].

G OP 4-Bromo-2,5-dichlorophenyl diethyl phosphate AChE Acetylcholinesterase (AChE) Active Site Serine OP->AChE Exposure Hydrolysis Alkaline Hydrolysis (NaOH, pH > 10) OP->Hydrolysis Mitigation Inhibition Phosphorylation of AChE (Irreversible Inhibition) AChE->Inhibition Toxicity Accumulation of Acetylcholine (Cholinergic Crisis) Inhibition->Toxicity Cleavage P-O Bond Cleavage Hydrolysis->Cleavage Products Diethyl Phosphate + 4-Bromo-2,5-dichlorophenol Cleavage->Products Safe Non-AChE Inhibitory (Safe for Incineration) Products->Safe

Logical relationship between organophosphate toxicity and chemical mitigation via alkaline hydrolysis.

Quantitative Parameters for Alkaline Hydrolysis

A successful neutralization protocol must be a self-validating system. The following parameters ensure the complete destruction of the organophosphate while maintaining laboratory safety.

ParameterOperational TargetMechanistic Rationale
Reagent Concentration 10–15% NaOH (aq)Provides excess hydroxide ( OH− ) to drive the SN​2 -like nucleophilic attack on the electrophilic phosphorus center[6].
Reaction pH > 10.0Maintains the phenoxide leaving group in its deprotonated state, preventing reverse reactions and ensuring rapid kinetics[7].
Temperature Limit 20°C – 50°CAccelerates hydrolysis kinetics while preventing the volatilization of toxic aerosols and solvent boiling[7].
Reaction Time Minimum 2 hoursEnsures complete degradation of the phosphotriester bonds.
Primary Container High-Density Polyethylene (HDPE)Resists alkaline degradation and prevents leaching of chlorinated phenolic byproducts[8].

Step-by-Step Laboratory Disposal & Neutralization Protocol

This protocol provides the exact methodology for neutralizing pure compound, stock solutions, or localized spills of 4-bromo-2,5-dichlorophenyl diethyl phosphate.

G Step1 1. Isolate Waste/Spill (Fume Hood, PPE) Step2 2. Prepare 15% NaOH or Ca(OH)2 Solution Step1->Step2 Step3 3. Controlled Addition (Maintain Temp < 50°C) Step2->Step3 Step4 4. Agitate & Monitor (pH > 10 for 2 hours) Step3->Step4 Step5 5. Verify Complete Hydrolysis Step4->Step5 Step6 6. Transfer to HDPE Hazardous Waste Container Step5->Step6 Step7 7. High-Temp Incineration (Licensed Facility) Step6->Step7

Step-by-step experimental workflow for the alkaline hydrolysis and disposal of organophosphate waste.

Phase 1: Preparation and Isolation

  • Don PPE: Equip standard laboratory PPE, including a chemically resistant apron, butyl rubber or heavy-duty nitrile gloves, safety goggles, and a face shield[2]. If handling large spills, a NIOSH-approved respirator is required.

  • Isolate the Environment: Perform all neutralization procedures inside a certified, externally exhausted chemical fume hood to prevent inhalation of volatile organics[8].

Phase 2: The Hydrolysis Reaction 3. Prepare the Hydrolysis Reagent: In a borosilicate glass beaker or HDPE container, prepare a 15% (w/v) Sodium Hydroxide (NaOH) solution. Allow the exothermic heat of dissolution to dissipate before proceeding. 4. Controlled Addition: Slowly add the 4-bromo-2,5-dichlorophenyl diethyl phosphate waste to the NaOH solution under continuous magnetic stirring. Causality Check: Always add the organophosphate to the base (not vice versa) to ensure the hydroxide remains in massive stoichiometric excess, preventing uncontrolled exothermic spikes. 5. Temperature Control: Monitor the reaction temperature. Maintain between 20°C and 50°C using an ice bath if necessary. Do not allow the solution to boil, as this can aerosolize unreacted organophosphates[7].

Phase 3: Validation and Segregation 6. Agitation and Time: Stir the mixture continuously for a minimum of 2 hours. 7. Self-Validation (pH Check): After 2 hours, test the solution with wide-range pH paper. The pH must remain > 10.0. If the pH has dropped below 10, it indicates hydroxide depletion; add additional 15% NaOH and stir for another hour[7]. The reaction is only complete when the pH stabilizes in the highly alkaline range, confirming the total consumption of the organophosphate. 8. Chemical Validation (Optional but Recommended): For large batches, verify the disappearance of the parent compound using TLC or GC-MS prior to waste transfer.

Phase 4: Logistical Transfer and Incineration 9. Waste Transfer: Transfer the neutralized, alkaline aqueous waste into a chemically compatible, clearly labeled HDPE hazardous waste container[8]. Do not fill beyond 90% capacity to allow for vapor expansion[8]. 10. Labeling: Affix a hazardous waste tag immediately. Label the contents precisely: "Hazardous Waste: Neutralized Organophosphate (Aqueous NaOH, Diethyl phosphate, 4-bromo-2,5-dichlorophenoxide)"[5][9]. Do not use abbreviations. 11. Satellite Accumulation & Pickup: Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment[8]. Contact your Environmental Health and Safety (EH&S) department to schedule a pickup for high-temperature incineration[5][9].

References

  • [6] Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. ACS Publications.

  • [2] Bromophos ethyl - SAFETY DATA SHEET. ChemService.

  • [1] Bromophos-ethyl | 1X100MG | C10H12BrCl2O3PS | 683658 | 4824-78-6. HPC Standards.

  • [4] Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.

  • [7] Treatment of Organophosphate-Contaminated Wastewater by Acidic Hydrolysis and Precipitation. ResearchGate.

  • [3] Chemical Waste Disposal. Stanford Environmental Health & Safety.

  • [8] Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • [5] Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety.

  • [9] HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division.

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Handling

A Researcher's Guide to Handling 4-Bromo-2,5-dichlorophenyl diethyl phosphate: Essential Safety and Operational Protocols

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, field-tested protocols for handling 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, field-tested protocols for handling 4-Bromo-2,5-dichlorophenyl diethyl phosphate, an organophosphate compound. Organophosphates as a class are known for their potential toxicity, and adherence to stringent safety measures is not merely procedural—it is fundamental to protecting your health and ensuring the integrity of your work. This document moves beyond a simple checklist to explain the causality behind each recommendation, building a framework for safe and effective laboratory practice.

Hazard Assessment: Understanding the Risk

Based on data from analogous compounds, the anticipated hazards include:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3] Prolonged contact should be avoided.

  • Eye Damage/Irritation: Can cause serious eye irritation or damage.[3][4]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[3][5]

Therefore, all handling procedures must be designed to eliminate these routes of exposure through the consistent use of appropriate Personal Protective Equipment (PPE) and engineering controls.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against exposure. It should be chosen based on the task and the potential for contact. All PPE must be inspected before use and removed carefully to prevent cross-contamination.[6]

Task Required Personal Protective Equipment (PPE)
Transporting Container Nitrile Gloves, Safety Glasses, Lab Coat.
Weighing Solid Compound Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat, N95 Respirator (or higher, based on risk assessment). Work should be done in a chemical fume hood or ventilated balance enclosure.
Preparing Solutions Double Nitrile Gloves (or heavier-duty Butyl/Viton gloves for prolonged tasks), Chemical Splash Goggles worn over a Face Shield, Chemical-Resistant Apron over a Lab Coat. All work must be conducted in a certified chemical fume hood.[7]
Spill Cleanup Chemical-Resistant Coveralls, Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber), Chemical Splash Goggles, Face Shield, Chemical-Resistant Boots, and an Air-Purifying Respirator with organic vapor/acid gas cartridges.[8]

Causality Behind PPE Choices:

  • Double Gloving: The outer glove absorbs the initial contamination, while the inner glove provides a secondary barrier, protecting the skin during the removal of the outer glove.[9]

  • Goggles & Face Shield: Goggles provide a seal around the eyes to protect against splashes, while a face shield offers a broader barrier against larger splashes to the entire face.[7][10] This combination is critical when handling liquid forms of the compound.

  • Chemical-Resistant Materials: Standard cotton lab coats are not sufficient. Materials like rubber or neoprene are necessary for aprons and boots as they prevent the absorption and penetration of liquid chemicals.[6][7]

  • Respiratory Protection: While a fume hood is the primary engineering control, a respirator provides personal protection from inhaling fine powders during weighing or vapors from solutions. The specific type should be determined by a formal risk assessment.[10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow minimizes the risk of accidental exposure. The following protocol outlines the critical steps from preparation to cleanup.

Experimental Workflow Diagram

G Safe Handling Workflow for Organophosphates cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Doffing Phase prep1 Verify Fume Hood Functionality prep2 Assemble All Materials (Chemicals, Glassware, PPE) prep1->prep2 prep3 Don PPE (Lab Coat, Inner Gloves, Goggles) prep2->prep3 handle1 Don Outer Gloves & Respirator (if needed) prep3->handle1 Enter Fume Hood handle2 Carefully Weigh/Measure Compound handle1->handle2 handle3 Prepare Solution (Add solid to solvent slowly) handle2->handle3 handle4 Seal Container handle3->handle4 clean1 Decontaminate Glassware & Work Surface handle4->clean1 Complete Handling clean2 Dispose of Contaminated Waste in Labeled Container clean1->clean2 clean3 Doff PPE (Outer to Inner) See Protocol clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling 4-Bromo-2,5-dichlorophenyl diethyl phosphate.

Protocol Steps:
  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary chemicals, glassware, and spill cleanup materials inside the fume hood to minimize traffic.

    • Don initial PPE: lab coat, safety goggles, and a first pair of nitrile gloves.[2]

  • Handling (Inside Fume Hood):

    • Don the second pair of nitrile gloves. If the procedure involves significant splash risk, add a face shield and chemical-resistant apron.

    • Carefully weigh the solid compound on a tared weigh boat. Avoid creating airborne dust.

    • To prepare a solution, slowly add the compound to the solvent (not the other way around) to control the dissolution rate and prevent splashing.

    • Once the compound is in solution, securely cap the container.

  • Post-Handling & Cleanup:

    • All potentially contaminated glassware and equipment should be decontaminated. A rinse with a suitable solvent followed by washing with soap and water is a common practice.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Properly seal and label all waste containers.[11]

  • Doffing (Removing) PPE: This sequence is critical to prevent self-contamination.

    • Outer Gloves: Peel off the first pair of gloves without touching the outside with your bare skin. Dispose of them in the designated hazardous waste container.

    • Face Shield/Apron: Remove and store for cleaning or dispose of if single-use.

    • Goggles: Remove by handling the strap, not the front.

    • Lab Coat: Remove by rolling it outwards, keeping the contaminated exterior away from your body.

    • Inner Gloves: Remove the final pair of gloves.

    • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[12]

Contingency and Disposal Plan

Personnel Decontamination
  • Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

Spill Management

In the event of a spill, the priority is to ensure personnel safety and prevent the spread of the contaminant.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.

  • Don PPE: Before attempting any cleanup, don the full PPE suite for spill response as detailed in the table above.[8]

  • Contain: For liquid spills, create a dike around the spill using an absorbent material like cat litter, sawdust, or a commercial spill kit.[8]

  • Absorb & Neutralize: Cover and absorb the spill with the absorbent material. For organophosphorus compounds, chemical decontamination can be achieved by carefully applying a 10% solution of sodium carbonate (washing soda) or sodium hypochlorite (household bleach), followed by re-absorption.[12][14] Caution: Be aware of potential reactions between the decontaminant and the solvent.

  • Collect & Dispose: Carefully scoop the absorbed material into a sturdy, leak-proof container.[15] Label it clearly as "Hazardous Waste" with the full chemical name.[11]

  • Final Decontamination: Clean the spill area again with soap and water. All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[8]

Waste Disposal

All waste contaminated with 4-Bromo-2,5-dichlorophenyl diethyl phosphate is considered hazardous waste.

  • Containers: Use sturdy, leak-proof, and chemically compatible containers for all waste streams (solid, liquid, and PPE).[11][16]

  • Labeling: Every waste container must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages.[11] Do not use abbreviations.

  • Segregation: Do not mix incompatible waste streams. Collect aqueous and organic waste separately.[17]

  • Disposal: Keep waste containers sealed when not in use.[16] Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. Never dispose of this chemical down the drain or in the regular trash.[17]

By integrating these safety protocols into your daily laboratory operations, you create a robust system that protects both the researcher and the research itself. Always consult your institution's specific safety guidelines and the Safety Data Sheet for any chemical before beginning work.

References

  • Decontamination - FAO.org. Food and Agriculture Organization of the United Nations. [URL: https://www.fao.org/3/x2570e/x2570e09.htm]
  • Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges - PMC. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7955896/]
  • Pesticide Spill: Safe Management & Cleanup Guidelines - . Clemson University Cooperative Extension. [URL: https://hgic.clemson.edu/factsheet/pesticide-spill-safe-management-cleanup-guidelines/]

  • Pesticide Decontaminants. University of Florida, IFAS Extension. [URL: https://pested.ifas.ufl.
  • Decontamination agents for chemical neutralization of organo-phosphorous poisonous compounds: Literature Review. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10235940/]
  • Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1797678/]
  • Personal Protective Equipment For Pest Management Personnel - Navy Medicine. Naval Medical Center Portsmouth. [URL: https://www.med.navy.mil/Portals/62/Documents/NMCSD/files/nepmu6/technical_guides/tg44.pdf]
  • Personal Protective Equipment for Working With Pesticides - MU Extension. University of Missouri Extension. [URL: https://extension.missouri.
  • SAFETY DATA SHEET - Fisher Scientific (4-Bromo-2-thiophenecarbonyl chloride). Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC373610050]
  • SAFETY DATA SHEET - Spectrum Chemical (1-Bromo-2,5-dichlorobenzene). Spectrum Chemical. [URL: https://www.spectrumchemical.com/SDS/B1426_AGHS.pdf]
  • SAFETY DATA SHEET - Fisher Scientific (4-Bromo-2,5-dimethoxybenzaldehyde). Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC370240010]
  • Pesticide use and personal protective equipment - Health.vic. Victoria State Government, Australia. [URL: https://www.health.vic.gov.au/preventative-health/pesticide-use-and-personal-protective-equipment]
  • PI28/PI061: Personal Protective Equipment for Handling Pesticides - Ask IFAS. University of Florida, IFAS Extension. [URL: https://edis.ifas.ufl.
  • O,O-Diethyl-O-(4-Bromo-2,5-Dichlorophenyl) Phosphorothioate. Sinochem Nanjing Corporation. [URL: https://www.sinochem-nanjing.
  • Safety Data Sheet - Angene Chemical (Diethyl ((4-bromophenyl)difluoromethyl)phosphonate). Angene Chemical. [URL: https://www.angenechemical.com/msds/177284-56-9.pdf]
  • SAFETY DATA SHEET - Merck. Merck. [URL: https://www.sigmaaldrich.com/US/en/sds/mm/1.06543]
  • Hazardous Waste Disposal Guide - Research Areas - Policies. Dartmouth College. [URL: https://research.dartmouth.edu/policies-compliance-support/environmental-health-safety/waste-disposal/hazardous-waste-disposal-guide]
  • Disposal Procedures in UW Chemistry Laboratories. University of Wisconsin-Madison. [URL: https://www.chem.wisc.edu/wp-content/uploads/sites/113/2016/11/DisposalProcedures.pdf]
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - EHRS - University of Pennsylvania. University of Pennsylvania. [URL: https://ehrs.upenn.edu/system/files/resources/Chemical-Waste-Guidelines.pdf]
  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. National Academies Press (US). [URL: https://www.ncbi.nlm.nih.gov/books/NBK55894/]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-2,5-dichlorophenyl diethyl phosphate
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